molecular formula C10H13BO3 B580984 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid CAS No. 1217501-10-4

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Cat. No.: B580984
CAS No.: 1217501-10-4
M. Wt: 192.021
InChI Key: RSZPBFYCGLSBAF-UHFFFAOYSA-N
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Description

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.021. The purity is usually 95%.
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Properties

IUPAC Name

[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPBFYCGLSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675255
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
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Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-10-4
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
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Record name 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a valuable building block in contemporary drug discovery and development. The unique structural motif of a 1,4-disubstituted phenyl ring bearing a hydroxymethyl-functionalized cyclopropyl group makes this molecule a highly sought-after component for introducing conformational rigidity and improving metabolic stability in drug candidates. This guide details two robust synthetic strategies, commencing from readily available starting materials. Each section provides a meticulous, step-by-step experimental protocol, an exploration of the underlying reaction mechanisms, and expert insights into the rationale behind the chosen synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important chemical entity.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropyl group has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-membered ring structure imparts a defined conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl ring is known to improve the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. The incorporation of a hydroxymethyl group provides a handle for further functionalization or for establishing crucial hydrogen bond interactions with protein targets. Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient formation of carbon-carbon bonds.[1][2] The title compound, this compound, synergistically combines these features, making it a highly valuable building block for the synthesis of complex pharmaceutical agents.[3]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two distinct and viable synthetic strategies. The primary disconnection is at the carbon-boron bond, suggesting a late-stage borylation of a suitable aryl precursor. This precursor, (1-(4-bromophenyl)cyclopropyl)methanol, can be synthesized through a cyclopropanation reaction.

Our strategic approach will therefore focus on:

  • Part 1: Synthesis of the Key Intermediate, (1-(4-bromophenyl)cyclopropyl)methanol. We will explore the Kulinkovich reaction as an efficient method for the construction of the 1-aryl-1-cyclopropanol system.[4][5][6]

  • Part 2: Borylation of the Aryl Bromide. We will detail two reliable methods for the conversion of the aryl bromide to the desired boronic acid: a classical lithiation-borylation approach and a modern palladium-catalyzed Miyaura borylation.

Part 1: Synthesis of the Key Intermediate: (1-(4-bromophenyl)cyclopropyl)methanol

The cornerstone of this synthesis is the efficient construction of the (1-(4-bromophenyl)cyclopropyl)methanol core. For this, the Kulinkovich reaction presents an elegant and effective solution.[7] This reaction facilitates the conversion of an ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

The Kulinkovich Reaction: Mechanism and Rationale

The Kulinkovich reaction proceeds through the in-situ formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (typically ethylmagnesium bromide) with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide.[5][6] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product. The use of methyl 4-bromobenzoate as the starting material is advantageous due to its commercial availability and the stability of the bromo-substituent under the reaction conditions.

Kulinkovich_Mechanism Ester Methyl 4-bromobenzoate Intermediate_1 Oxatitanacyclopentane Intermediate Ester->Intermediate_1 Reaction with Titanacyclopropane Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Reaction with Ti(O-iPr)4 Titanium_Catalyst Ti(O-iPr)4 Titanium_Catalyst->Titanacyclopropane Titanacyclopropane->Intermediate_1 Product (1-(4-bromophenyl)cyclopropyl)methanol Intermediate_1->Product Workup

Figure 1: Simplified Mechanism of the Kulinkovich Reaction.
Detailed Experimental Protocol: Kulinkovich Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-bromobenzoate215.0410.75 g50.0 mmol
Titanium(IV) isopropoxide284.221.42 mL5.0 mmol
Ethylmagnesium bromide (3.0 M in diethyl ether)-36.7 mL110.0 mmol
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated aqueous NH4Cl-100 mL-
Ethyl acetate (EtOAc)-300 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO4)---

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (10.75 g, 50.0 mmol) and anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (1.42 mL, 5.0 mmol) to the stirred solution.

  • Slowly add the ethylmagnesium bromide solution (36.7 mL, 110.0 mmol) via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C. Gas evolution (ethane) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (1-(4-bromophenyl)cyclopropyl)methanol as a colorless oil.[8][9][10]

Part 2: Borylation of (1-(4-bromophenyl)cyclopropyl)methanol

With the key intermediate in hand, the next critical step is the introduction of the boronic acid functionality. We present two highly effective methods to achieve this transformation.

Method A: Lithiation-Borylation

This classical approach involves the formation of an organolithium intermediate via lithium-halogen exchange, followed by trapping with a borate ester. This method is robust and often high-yielding, but requires strictly anhydrous conditions and low temperatures.

The reaction is initiated by the treatment of the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperature (-78 °C) to prevent side reactions. This generates a highly reactive aryllithium species. Subsequent addition of a trialkyl borate, such as triisopropyl borate, results in the formation of a boronate ester intermediate. Finally, acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Lithiation_Borylation Aryl_Bromide (1-(4-bromophenyl)cyclopropyl)methanol Aryl_Lithium Aryllithium Intermediate Aryl_Bromide->Aryl_Lithium Lithium-Halogen Exchange nBuLi n-BuLi, THF, -78 °C nBuLi->Aryl_Lithium Boronate_Complex Boronate Complex Aryl_Lithium->Boronate_Complex Nucleophilic Attack Borate_Ester B(O-iPr)3 Borate_Ester->Boronate_Complex Product 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid Boronate_Complex->Product Hydrolysis Workup Acidic Workup (e.g., HCl) Workup->Product

Figure 2: Lithiation-Borylation Pathway.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(1-(4-bromophenyl)cyclopropyl)methanol227.104.54 g20.0 mmol
Anhydrous Tetrahydrofuran (THF)-100 mL-
n-Butyllithium (2.5 M in hexanes)-8.8 mL22.0 mmol
Triisopropyl borate188.085.5 mL24.0 mmol
1 M Hydrochloric acid (HCl)-50 mL-
Diethyl ether-200 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO4)---

Procedure:

  • To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add (1-(4-bromophenyl)cyclopropyl)methanol (4.54 g, 20.0 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.8 mL, 22.0 mmol) dropwise over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (5.5 mL, 24.0 mmol) dropwise, again maintaining the temperature below -70 °C.

  • After the addition, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl (50 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Method B: Palladium-Catalyzed Miyaura Borylation

As an alternative to the cryogenic conditions of the lithiation-borylation, a palladium-catalyzed Miyaura borylation offers a milder and often more functional-group-tolerant approach. This reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source.

The catalytic cycle of the Miyaura borylation is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide to form a Pd(II) intermediate.

  • Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Miyaura_Borylation Aryl_Bromide (1-(4-bromophenyl)cyclopropyl)methanol Oxidative_Addition Oxidative Addition Aryl_Bromide->Oxidative_Addition B2pin2 Bis(pinacolato)diboron (B₂pin₂) Transmetalation Transmetalation B2pin2->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., KOAc) Base->Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Bpin Reductive_Elimination->Pd_Catalyst Regeneration Pinacol_Ester Aryl Boronate Pinacol Ester Reductive_Elimination->Pinacol_Ester Final_Product 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid Pinacol_Ester->Final_Product Hydrolysis

Figure 3: Catalytic Cycle of Miyaura Borylation.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(1-(4-bromophenyl)cyclopropyl)methanol227.104.54 g20.0 mmol
Bis(pinacolato)diboron (B₂pin₂)253.945.58 g22.0 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.64489 mg0.6 mmol
Potassium acetate (KOAc)98.145.89 g60.0 mmol
Anhydrous 1,4-Dioxane-100 mL-
Water-50 mL-
Ethyl acetate (EtOAc)-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a 250 mL Schlenk flask, combine (1-(4-bromophenyl)cyclopropyl)methanol (4.54 g, 20.0 mmol), bis(pinacolato)diboron (5.58 g, 22.0 mmol), Pd(dppf)Cl₂ (489 mg, 0.6 mmol), and potassium acetate (5.89 g, 60.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (100 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • The crude pinacol ester can often be carried forward without further purification. To obtain the boronic acid, the crude ester is dissolved in a mixture of THF and 1 M HCl and stirred at room temperature until hydrolysis is complete (monitored by TLC). The product is then extracted, dried, and purified as described in Method A.[3][11]

Conclusion

This guide has outlined two efficacious and reliable synthetic routes for the preparation of this compound. The Kulinkovich reaction provides an elegant entry to the key cyclopropylmethanol intermediate, while both lithiation-borylation and palladium-catalyzed Miyaura borylation represent robust methods for the final C-B bond formation. The choice between these borylation methods may depend on available equipment, scale, and functional group tolerance of other parts of a larger synthetic scheme. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to access this valuable building block for their innovative research programs.

References

In-Depth Technical Guide: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1217501-10-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed synthesis protocol, outlines its application in Suzuki-Miyaura coupling reactions, and explores its innovative use in prodrug strategies.

Physicochemical Properties

This compound is a white to off-white solid organic compound. Its unique structure, featuring a phenylboronic acid moiety substituted with a hydroxymethyl-functionalized cyclopropyl group, makes it a valuable reagent in the synthesis of complex molecules.

PropertyValueReference
CAS Number 1217501-10-4[1]
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol
Appearance White to off-white solid[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A general and plausible synthetic route is outlined below, based on established organic chemistry principles and analogous preparations of similar compounds.

Synthesis of (1-bromocyclopropyl)methanol
Synthesis of this compound Pinacol Ester

This step involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between (1-bromocyclopropyl)methanol and a suitable bis(pinacolato)diboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a solution of (1-bromocyclopropyl)methanol (1 equivalent) in a suitable solvent such as dioxane or THF, add bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and a base (e.g., potassium acetate, 3 equivalents).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pinacol ester.

Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the corresponding boronic acid.

Experimental Protocol:

  • Dissolve the this compound pinacol ester (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and water.

  • Add an acid, such as hydrochloric acid, to facilitate the hydrolysis.

  • Stir the mixture at room temperature for 2-4 hours.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool in modern drug discovery.

Suzuki-Miyaura Coupling Reactions

As a substituted phenylboronic acid, this compound is an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and related structures that are common motifs in pharmaceutically active compounds.

Experimental Workflow for a General Suzuki-Miyaura Coupling:

G reagents Reactants: - Aryl Halide (Ar-X) - this compound - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Heat (e.g., 80-100 °C) - Stirring reagents->reaction 1. Combine solvent Solvent System (e.g., Toluene/Ethanol/Water) solvent->reaction 2. Dissolve workup Aqueous Workup: - Quench with water - Separate organic layer reaction->workup 3. After reaction completion purification Purification: - Column Chromatography workup->purification 4. Extract and dry product Final Product: Ar-(C6H4)-(C3H4)-CH2OH purification->product 5. Isolate

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

ROS-Activated Prodrugs

Phenylboronic acids can serve as triggers in prodrugs that are activated by reactive oxygen species (ROS). Elevated ROS levels are a hallmark of certain disease states, such as cancer and inflammation. A prodrug incorporating the this compound moiety can be designed to be inactive until it encounters the high ROS environment of target cells. The ROS-mediated cleavage of the boronic acid group can then release the active drug, offering a targeted therapeutic approach with potentially reduced side effects.

Signaling Pathway for ROS-Activated Prodrug Cleavage:

G cluster_prodrug Prodrug cluster_cell Target Cell (e.g., Cancer Cell) prodrug 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid-Drug Conjugate ros High Levels of Reactive Oxygen Species (ROS) (e.g., H2O2, ONOO-) prodrug->ros Enters cleavage Oxidative Cleavage of C-B bond ros->cleavage Induces drug_release Active Drug Release cleavage->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: ROS-mediated activation and drug release from a boronic acid-based prodrug.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling and its potential for creating innovative, targeted prodrugs highlight its importance in the ongoing quest for new and improved therapeutics. The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for researchers working with this promising compound.

References

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This bifunctional molecule, incorporating a phenylboronic acid moiety and a cyclopropylmethanol group, is a valuable building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H13BO3[2]
Molecular Weight 192.02 g/mol
Appearance White to off-white solid[1]
Boiling Point 382.0 ± 44.0 °C (Predicted)[1]
Density 1.26 ± 0.1 g/cm3 (Predicted)[1]
pKa 8.73 ± 0.16 (Predicted)[1]
Form Solid[1]
CAS Number 1217501-10-4[3]
InChI Key RSZPBFYCGLSBAF-UHFFFAOYSA-N[2]
SMILES OCC1(CC1)c2ccc(cc2)B(O)O[2]

Spectroscopic and Analytical Data

While specific spectra for this exact compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methylene protons of the hydroxymethyl group, and the diastereotopic methylene protons of the cyclopropyl ring.

  • ¹³C NMR: The carbon NMR would display resonances for the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl and hydroxymethyl groups, and the carbon atom bonded to the boron.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a crucial tool for characterizing boronic acids.[4][5] The ¹¹B NMR spectrum would show a characteristic chemical shift for the trigonal planar boronic acid, which would shift upon formation of a tetrahedral boronate ester in the presence of diols.[4][5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 192.09578 Da.[2]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry methodologies, particularly the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow A 1-(4-bromophenyl)cyclopropanemethanol D Pinacol Ester Intermediate A->D Miyaura Borylation B Bis(pinacolato)diboron B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) F 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid D->F Deprotection E Hydrolysis (e.g., acid or base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Miyaura Borylation
  • Reaction Setup: To a solution of 1-(4-bromophenyl)cyclopropanemethanol (1 equivalent) in an anhydrous solvent such as dioxane or DMSO, add bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (3 equivalents), and a palladium catalyst like Pd(dppf)Cl₂ (2-5 mol%).

  • Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, the mixture is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The resulting crude pinacol ester intermediate is purified by column chromatography on silica gel.

Experimental Protocol: Hydrolysis (Deprotection)
  • Reaction Setup: The purified pinacol ester is dissolved in a solvent mixture such as acetone/water or THF/water.

  • Reaction Conditions: An acid, such as HCl, is added, and the mixture is stirred at room temperature until the deprotection is complete, as monitored by TLC.

  • Workup and Purification: The organic solvent is removed under reduced pressure. The aqueous residue can be extracted with an organic solvent. The product is often purified by recrystallization from a suitable solvent system to yield the final this compound.[6]

Applications in Research and Drug Development

Phenylboronic acids are versatile molecules in drug discovery and materials science due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[5][7][8] This property makes them ideal for applications such as:

  • Carbohydrate Sensing: The boronic acid moiety can bind to the diol groups present in sugars, making these compounds useful for developing glucose sensors for diabetes management.[7]

  • Drug Delivery: Phenylboronic acid-functionalized materials can be engineered as pH-responsive drug delivery systems.[8][9] The boronate ester linkage is typically stable at physiological pH but can be cleaved in the more acidic microenvironments of tumors or endosomes, triggering drug release.[9]

  • Cross-Coupling Reactions: As a boronic acid, this compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals.[10]

Boronic_Acid_Diol_Interaction cluster_0 Slightly Acidic to Neutral pH BoronicAcid Phenylboronic Acid (Trigonal Planar) BoronateEster Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol cis-Diol (e.g., Glucose) BoronateEster->BoronicAcid - H₂O (Reversible)

Caption: Reversible interaction of phenylboronic acid with a cis-diol.

Stability, Storage, and Safety

  • Storage: For long-term stability, this compound should be stored under an inert gas like nitrogen or argon at 2-8°C.[1]

  • Stability: A significant challenge with boronic acids is their potential for oxidative instability at physiological pH.[11] Care should be taken to avoid exposure to strong oxidizing agents.

  • Safety: The compound is classified with GHS05 (corrosion) and the signal word "Danger". It is associated with the hazard statement H318 (causes serious eye damage). Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.

Conclusion

This compound is a promising chemical entity with significant potential in synthetic chemistry, drug development, and diagnostics. Its dual functionality allows for its use as a versatile building block in Suzuki couplings and for the creation of advanced, stimuli-responsive materials. Further research into its applications is warranted to fully explore its capabilities in precision medicine and materials science.

References

An In-Depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical significance of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Structure and Identifiers

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a 1-(hydroxymethyl)cyclopropyl group. The presence of the boronic acid group makes it a valuable building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

The key structural identifiers for this molecule are summarized in the table below for easy reference.

IdentifierValueSource
Chemical Formula C10H13BO3[1]
Molecular Weight 192.02 g/mol [1]
SMILES String OCC1(CC1)c2ccc(cc2)B(O)O[1]
InChI Key RSZPBFYCGLSBAF-UHFFFAOYSA-N[1]
CAS Number 1217501-10-4[2][3]

Below is a two-dimensional representation of the molecular structure, generated using the DOT language.

Molecular Structure of this compound

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 382.0 ± 44.0 °C[2]
Density 1.26 ± 0.1 g/cm³[2]
pKa 8.73 ± 0.16[2]
LogP -0.60970[4]
Polar Surface Area 60.69 Ų[4]

Spectral Data

As of the latest literature review, experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound has not been published. However, predicted mass spectrometry data is available.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 193.10306136.7
[M+Na]⁺ 215.08500145.4
[M-H]⁻ 191.08850140.9
[M+NH₄]⁺ 210.12960151.5
[M+K]⁺ 231.05894142.3
[M+H-H₂O]⁺ 175.09304132.2
[M+HCOO]⁻ 237.09398156.3
[M+CH₃COO]⁻ 251.10963178.8
Data sourced from PubChemLite.[4]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed journals. However, a general and representative synthesis can be proposed based on established methods for preparing arylboronic acids.[5][6][7][8]

Hypothetical Synthesis Workflow:

This workflow outlines a potential synthetic route.

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene grignard Grignard Formation (Mg, THF) start->grignard boration Borylation (B(OMe)₃) grignard->boration hydrolysis Acidic Hydrolysis (HCl) boration->hydrolysis product This compound hydrolysis->product

A potential synthetic workflow for the target compound.

Representative Experimental Protocol:

  • Grignard Reagent Formation: To a solution of 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene in anhydrous tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon). The mixture is stirred and gently heated to initiate the formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The resulting mixture is stirred until two clear layers are formed.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Chemical Reactivity and Applications

Phenylboronic acids are versatile reagents in organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organohalide in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Pathway:

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, a key reaction for this compound.

suzuki_coupling cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination coupled_product Coupled Product (R¹-R²) pd2_boronate->coupled_product organohalide Organohalide (R¹-X) organohalide->pd2_halide boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_boronate base Base base->pd2_boronate

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Due to its bifunctional nature, possessing both a reactive boronic acid group and a hydroxyl group, this compound can be utilized in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates.

References

Spectroscopic and Synthetic Profile of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing key data for the characterization and synthesis of this versatile building block.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃BO₃Sigma-Aldrich
Molecular Weight192.02 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
InChI1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2Sigma-Aldrich
InChI KeyRSZPBFYCGLSBAF-UHFFFAOYSA-NSigma-Aldrich
SMILESOCC1(CC1)c2ccc(cc2)B(O)OSigma-Aldrich

Spectroscopic Data

Mass Spectrometry

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values.[1]

AdductPredicted m/z
[M+H]⁺193.10306
[M+Na]⁺215.08500
[M-H]⁻191.08850
[M+NH₄]⁺210.12960
[M+K]⁺231.05894
[M+H-H₂O]⁺175.09304
Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR spectra for this compound have been identified in publicly accessible databases. For illustrative purposes, the known NMR data for the closely related compound, 4-(hydroxymethyl)phenylboronic acid , is presented below. Researchers can expect similar aromatic proton and carbon signals, with additional characteristic peaks for the hydroxymethylcyclopropyl group.

¹H NMR of 4-(hydroxymethyl)phenylboronic acid:

  • Aromatic protons typically appear in the range of 7.2-7.9 ppm.

  • The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected around 4.6 ppm.

  • The hydroxyl proton signal is variable and may be broad.

¹³C NMR of 4-(hydroxymethyl)phenylboronic acid:

  • Aromatic carbons will resonate between 125-145 ppm.

  • The benzylic carbon will appear around 65 ppm.

For the target molecule, This compound , one would anticipate:

  • Aromatic protons as two doublets in the 7.2-7.8 ppm region.

  • A singlet for the methylene protons (-CH₂OH) around 3.5-4.0 ppm.

  • Two sets of signals for the diastereotopic cyclopropyl methylene protons (-CH₂-CH₂-) as multiplets in the 0.8-1.5 ppm range.

  • A quaternary carbon for the cyclopropyl carbon attached to the phenyl ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, characteristic vibrational frequencies for key functional groups can be predicted based on data from analogous compounds.[2][3]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol & boronic acid)3600-3200 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
B-O stretch1380-1310
C-O stretch (alcohol)1050-1000

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials is outlined below. This protocol is based on established methodologies for the synthesis of similar arylboronic acids.

Synthesis_Workflow cluster_step1 Step 1: Protection of Hydroxymethyl Group cluster_step2 Step 2: Borylation cluster_step3 Step 3: Deprotection A 1-(4-bromophenyl)cyclopropanemethanol B Protected Alcohol A->B Protecting Agent (e.g., TBDMSCl), Base C Boronic Ester B->C Bis(pinacolato)diboron, Pd catalyst, Base D 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid pinacol ester C->D Deprotecting Agent (e.g., TBAF) E 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid D->E Hydrolysis (e.g., acid)

Caption: Proposed synthetic workflow for this compound.

Materials:

  • 1-(4-bromophenyl)cyclopropanemethanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dioxane

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Protection of the Hydroxymethyl Group:

    • Dissolve 1-(4-bromophenyl)cyclopropanemethanol in anhydrous DCM.

    • Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TBDMS-protected intermediate.

  • Miayura Borylation:

    • In a flame-dried flask, combine the protected intermediate, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous dioxane and heat the mixture at 80-90 °C until the starting material is consumed (monitored by GC-MS or TLC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the boronic ester.

  • Deprotection and Hydrolysis:

    • Dissolve the boronic ester in THF.

    • Add a solution of TBAF in THF and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture.

    • To achieve the final boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., 1M HCl) in a suitable solvent, followed by extraction and purification.

Spectroscopic Characterization Protocol

The following standard methods would be employed for the full spectroscopic characterization of the synthesized compound.

Characterization_Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (e.g., ESI-MS) start->ms ir Infrared Spectroscopy (FT-IR) start->ir purity Purity Analysis (e.g., HPLC) start->purity final Full Spectroscopic Profile nmr->final ms->final ir->final purity->final

Caption: Standard workflow for spectroscopic characterization.
  • Nuclear Magnetic Resonance (NMR): Dissolve a sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using electrospray ionization (ESI) in both positive and negative ion modes to confirm the molecular weight.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using either a KBr pellet or as a thin film on a salt plate using a Fourier-transform infrared (FT-IR) spectrometer.

This guide provides a foundational understanding of this compound for its application in research and development. While experimental data is currently limited in the public domain, the provided information on related compounds and established synthetic methodologies offers a strong starting point for its use and further investigation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected chemical shifts, multiplicities, and integration values for each proton in the molecule. Furthermore, a comprehensive, standardized experimental protocol for acquiring the ¹H NMR spectrum is presented.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenylboronic acid moiety, the diastereotopic protons of the cyclopropyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The predicted data is summarized in the table below.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-Ar (ortho to boronic acid)7.8 - 8.2Doublet2HThe electron-withdrawing boronic acid group deshields these protons, shifting them downfield.
H-Ar (meta to boronic acid)7.3 - 7.6Doublet2HThese protons are less affected by the boronic acid group and appear more upfield.
B(OH)₂4.5 - 6.0Broad Singlet2HThe chemical shift of the boronic acid protons is highly dependent on solvent and concentration.
-CH₂OH~3.6Singlet2HThe methylene protons adjacent to the hydroxyl group.
-OHVariableBroad Singlet1HThe hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and temperature.
Cyclopropyl CH₂ (cis to phenyl)0.8 - 1.2Multiplet2HDiastereotopic protons of the cyclopropyl ring, expected to show complex splitting.
Cyclopropyl CH₂ (trans to phenyl)0.6 - 1.0Multiplet2HDiastereotopic protons of the cyclopropyl ring, expected to show complex splitting.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the exchangeable protons (B(OH)₂ and -OH).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the different proton environments labeled, corresponding to the assignments in the data table.

Caption: Molecular structure of this compound.

Technical Guide: 13C NMR Analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the 13C Nuclear Magnetic Resonance (NMR) data for the compound 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. As of the date of this document, publicly accessible, experimentally derived 13C NMR data for this specific molecule is not available in the peer-reviewed literature or common spectral databases. This guide provides high-quality predicted 13C NMR data as a valuable alternative for researchers engaged in the synthesis, characterization, or application of this compound. The predicted data is presented alongside a detailed, generalized experimental protocol for acquiring 13C NMR spectra, which can be adapted for this and similar molecules. Furthermore, this guide includes workflow diagrams for both computational prediction and experimental data acquisition to aid in research planning and execution.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound were predicted using established computational methods. These predictions are based on the analysis of the local chemical environment of each carbon atom and comparison to extensive databases of known chemical shifts. The predicted values provide a strong starting point for the analysis of experimentally obtained spectra.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
C-B (ipso)~130The carbon atom directly attached to the boron is often broad and may be difficult to observe.
C (ortho to B)~135
C (meta to B)~128
C (para to B)~145Quaternary carbon attached to the cyclopropyl group.
Cyclopropyl C (quat.)~25The quaternary carbon of the cyclopropyl ring.
Cyclopropyl CH2~15The two equivalent methylene carbons of the cyclopropyl ring.
CH2OH~68The carbon of the hydroxymethyl group.

Note: Predicted values are for a standard deuterated solvent such as DMSO-d6 or CDCl3. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for the acquisition of a 13C NMR spectrum. This protocol can serve as a template for the analysis of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of dry this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CD3OD, or CDCl3). The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not contain TMS, a small amount may be added.

2.2. Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe to the 13C frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

    • Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: Set the temperature to a constant value, typically 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., DMSO-d6 at 39.52 ppm) or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and list the chemical shifts of all observed peaks.

Visualization of Workflows

The following diagrams illustrate the conceptual workflows for both predicting and experimentally determining the 13C NMR data for the target compound.

G cluster_prediction Computational Prediction Workflow mol_structure Define Molecular Structure (SMILES or MOL file) prediction_software Select Prediction Software (e.g., ChemDraw, ACD/Labs, Online Tools) mol_structure->prediction_software set_params Set Prediction Parameters (Solvent, Frequency) prediction_software->set_params run_prediction Run 13C NMR Prediction set_params->run_prediction predicted_data Generate Predicted Chemical Shifts run_prediction->predicted_data analyze_data Analyze and Assign Predicted Peaks predicted_data->analyze_data G cluster_experimental Experimental Acquisition Workflow sample_prep Sample Preparation (Weighing, Dissolution) nmr_setup NMR Spectrometer Setup (Tuning, Shimming) sample_prep->nmr_setup acquisition Data Acquisition (Set Parameters, Run Experiment) nmr_setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing experimental_data Obtain Experimental Spectrum processing->experimental_data analysis Spectral Analysis (Referencing, Peak Picking, Assignment) experimental_data->analysis

In-Depth Technical Guide to the Mass Spectrometry of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis and drug development, frequently utilized in Suzuki-Miyaura cross-coupling reactions. Their characterization by mass spectrometry is essential for reaction monitoring, purity assessment, and metabolic studies. This document outlines a standard experimental protocol using Liquid Chromatography-Mass Spectrometry (LC-MS), discusses expected ionization behavior, and proposes a likely fragmentation pathway based on the compound's structure. All quantitative data is presented in tabular format, and key processes are visualized using diagrams.

Compound Information

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a hydroxymethyl-cyclopropyl group. Its structure presents several key features for mass spectrometric analysis: the acidic boronic acid group, the aromatic ring, and the aliphatic cyclopropyl and hydroxymethyl groups.

PropertyValueSource
Molecular Formula C₁₀H₁₃BO₃PubChem[1]
Monoisotopic Mass 192.09578 DaPubChem[1]
Molecular Weight 192.02 g/mol Sigma-Aldrich

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this specific molecule, the following data is predicted based on its structure and common behavior of similar compounds in electrospray ionization (ESI) mass spectrometry. ESI is the preferred ionization technique for polar molecules like boronic acids.[2]

Predicted Ionization and Adduct Formation

The compound is expected to ionize well in both positive and negative ESI modes.

Table 1: Predicted m/z Values for Common Adducts

AdductIon FormulaPredicted m/zIonization Mode
[M+H]⁺ [C₁₀H₁₄BO₃]⁺193.10306Positive
[M+Na]⁺ [C₁₀H₁₃BO₃Na]⁺215.08500Positive
[M+NH₄]⁺ [C₁₀H₁₃BO₃NH₄]⁺210.12960Positive
[M-H]⁻ [C₁₀H₁₂BO₃]⁻191.08850Negative
[M+HCOO]⁻ [C₁₀H₁₃BO₃HCOO]⁻237.09398Negative
[M+CH₃COO]⁻ [C₁₀H₁₃BO₃CH₃COO]⁻251.10963Negative
[M+H-H₂O]⁺ [C₁₀H₁₂BO₂]⁺175.09304Positive

Data sourced from PubChem predictions.[1]

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) would likely involve characteristic neutral losses.

Table 2: Predicted Major Fragment Ions

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossProposed Fragment Structure
193.10175.09H₂O (18.01 Da)Phenylboronic acid with intact cyclopropyl ring
193.10163.09CH₂O (30.01 Da)Phenylboronic acid with cyclopropyl cation
193.10147.08B(OH)₃ (61.82 Da)1-(hydroxymethyl)cyclopropyl benzene cation
193.10117.07C₄H₆O + B(OH)₂ (70.04 Da + 44.82 Da)Phenyl cation
191.09173.08H₂O (18.01 Da)Deprotonated phenylboronic acid with intact cyclopropyl ring
191.09145.09C₂H₄O (44.05 Da)Deprotonated phenylboronic acid with vinyl group

Experimental Protocol: LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of phenylboronic acids, adaptable for this compound. It is based on established high-throughput methods for similar compounds.

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the compound in methanol to create a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separating the analyte from impurities.

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes is a good starting point. A short run time of under 5 minutes is often achievable.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Scan Mode: Full scan for initial identification and targeted MS/MS (Product Ion Scan) for fragmentation analysis. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and specificity.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution (Methanol) working 2. Dilute to Working Standards (50:50 MeOH:H2O) stock->working inject 3. Inject Sample working->inject column 4. C18 Reversed-Phase Column Separation inject->column esi 5. Electrospray Ionization (ESI) column->esi ms1 6. Full Scan MS (Precursor Ion Selection) esi->ms1 cid 7. Collision-Induced Dissociation (CID) ms1->cid ms2 8. MS/MS Scan (Fragment Ion Detection) cid->ms2 analyze 9. Spectrum Interpretation and Quantification ms2->analyze

Caption: LC-MS/MS workflow for the analysis of this compound.

Proposed Fragmentation Pathway (Positive ESI Mode)

G cluster_frags Major Fragments M [M+H]⁺ m/z = 193.10 C₁₀H₁₄BO₃⁺ F1 [M+H-H₂O]⁺ m/z = 175.09 C₁₀H₁₂BO₂⁺ M->F1 - H₂O F2 [M+H-CH₂O]⁺ m/z = 163.09 C₉H₁₂BO₂⁺ M->F2 - CH₂O F3 [M+H-B(OH)₃]⁺ m/z = 147.08 C₁₀H₁₁O⁺ M->F3 - B(OH)₃

Caption: Predicted fragmentation of the protonated molecule in positive ESI-MS/MS.

Discussion

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to form boroxines (cyclic anhydrides) through dehydration, especially at elevated temperatures in the ion source. The use of a high-throughput UHPLC method with a rapid gradient helps to minimize on-column degradation and prevent this issue. Additionally, boronic acids can form adducts with solvents or dimers, which can complicate spectral interpretation. The proposed LC-MS method with ammonium acetate as a mobile phase modifier is designed to promote the formation of protonated or deprotonated molecules while minimizing unwanted side reactions.

The fragmentation of this compound is predicted to be driven by the loss of stable neutral molecules. The loss of water from the hydroxymethyl group and the boronic acid moiety is a highly probable pathway. The loss of boric acid (B(OH)₃) is also a characteristic fragmentation for phenylboronic acids. Cleavage within the cyclopropylmethanol substituent can lead to other observed fragments.

For definitive structural elucidation, high-resolution mass spectrometry (e.g., using an Orbitrap or TOF analyzer) would be invaluable for confirming the elemental composition of precursor and fragment ions.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By employing the detailed LC-MS/MS protocol, researchers can effectively identify and quantify this compound. The predicted ionization behavior and fragmentation pathways offer a solid basis for spectral interpretation. This information is crucial for professionals in drug development and organic synthesis who rely on accurate molecular characterization.

References

An In-depth Technical Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block in Medicinal Chemistry

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a phenylboronic acid moiety appended with a hydroxymethyl-substituted cyclopropane ring, offers a compelling combination of properties for the synthesis of novel therapeutic agents. The boronic acid group is a versatile functional handle, most notably for its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.[2] The presence of a hydroxymethyl group provides an additional site for derivatization, allowing for the modulation of solubility and the introduction of further pharmacophoric features.

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the potential applications of this compound, with a focus on its utility in the development of new pharmaceuticals.

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. While experimental data for this compound is not extensively published, a combination of predicted data and information from closely related analogs allows for the construction of a detailed profile.

PropertyValueSource
Molecular Formula C₁₀H₁₃BO₃[3]
Molecular Weight 192.02 g/mol [3][4]
CAS Number 1217501-10-4[3]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 382.0 ± 44.0 °C[3]
Density (Predicted) 1.26 ± 0.1 g/cm³[3]
pKa (Predicted) 8.73 ± 0.16[3]
Melting Point Not available (For comparison, 4-(hydroxymethyl)phenylboronic acid: >230 °C)[5]
Solubility Soluble in methanol. General boronic acids are soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes.
Storage Store under inert gas (nitrogen or argon) at 2-8°C.[4]

Note: The predicted values are computationally derived and should be confirmed by experimental analysis. The melting point of the closely related 4-(hydroxymethyl)phenylboronic acid suggests that the title compound is also a high-melting solid.[5] The solubility profile is expected to be similar to other phenylboronic acids, with good solubility in polar organic solvents.

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Stability: Crafting a Versatile Reagent

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule can be prepared from a suitable brominated precursor via a metal-halogen exchange followed by borylation.

G Target_Molecule This compound Intermediate_2 Grignard or Organolithium Reagent Target_Molecule->Intermediate_2 Borylation Intermediate_1 1-(4-Bromophenyl)-1-(hydroxymethyl)cyclopropane Starting_Material 1-(4-Bromophenyl)cyclopropanecarboxylic acid or ester Intermediate_1->Starting_Material Reduction Intermediate_2->Intermediate_1 Metal-Halogen Exchange Borylation_Reagent Trialkyl borate, e.g., B(OMe)₃ Borylation_Reagent->Target_Molecule Reduction Reduction (e.g., LiAlH₄)

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

  • Reduction of a Precursor: A commercially available or synthesized 1-(4-bromophenyl)cyclopropanecarboxylic acid or its corresponding ester would be reduced to the alcohol, 1-(4-bromophenyl)-1-(hydroxymethyl)cyclopropane. A suitable reducing agent for this transformation would be lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Metal-Halogen Exchange: The resulting bromo-functionalized cyclopropane would then undergo a metal-halogen exchange reaction. This can be achieved using magnesium metal to form a Grignard reagent or an organolithium reagent using n-butyllithium at low temperatures.

  • Borylation: The in situ generated organometallic intermediate would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

  • Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic conditions to yield the final product, this compound.

  • Purification: The crude product would then be purified by recrystallization or column chromatography.

Stability Considerations

A critical aspect for the successful application of boronic acids is their stability. Cyclopropylboronic acids, in particular, can be prone to decomposition.[8] The primary degradation pathways for boronic acids include protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[9]

  • Protodeboronation: This process is often catalyzed by acid or base and can be accelerated at higher temperatures. For cyclopropyl boronic acids, this can lead to the formation of the corresponding cyclopropane.[9]

  • Oxidation: Boronic acids can be oxidized to the corresponding alcohol. This is a significant consideration, especially under physiological conditions.

To mitigate these stability issues, it is recommended to store this compound under an inert atmosphere at low temperatures.[4] For synthetic applications, using freshly prepared or purified material is advisable. The use of boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can also be a strategy to handle unstable boronic acids, as they can be stored for extended periods and release the active boronic acid in situ during the reaction.[8]

Analytical Characterization: Ensuring Quality and Purity

A robust analytical workflow is essential to confirm the identity and purity of this compound. The following techniques are standard for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the cyclopropyl protons. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the CH₂OH group would likely appear as a singlet or a multiplet depending on coupling, and the cyclopropyl protons would exhibit complex splitting patterns in the upfield region (typically below 2 ppm). A reference ¹H NMR spectrum for the related 4-(hydroxymethyl)phenylboronic acid is available and can serve as a guide.[10]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the quaternary cyclopropyl carbon, the methylene carbons of the cyclopropyl ring, and the hydroxymethyl carbon.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids and would show a single resonance, providing information about the electronic environment of the boron atom.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed in negative ion mode, and the [M+H]⁺ or [M+Na]⁺ ions in positive ion mode.[11]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for assessing the purity of boronic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would be a suitable starting point. The purity is determined by integrating the peak area of the main component relative to any impurities.

Illustrative HPLC Workflow:

G Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC Sample_Prep->Injection Separation Separation on C18 Column (Gradient elution) Injection->Separation Detection UV Detection (e.g., at 254 nm) Separation->Detection Data_Analysis Data Analysis (Purity assessment) Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of a boronic acid.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable tool for drug discovery and development, primarily as a key building block in the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] It can be coupled with a wide range of aryl or heteroaryl halides or triflates to construct biaryl or heteroaryl-aryl structures, which are prevalent in many marketed drugs and clinical candidates. The cyclopropyl moiety can impart desirable pharmacokinetic properties, while the hydroxymethyl group can be used for further synthetic modifications or to enhance solubility.

A notable example of a related compound's application is the use of 4-(hydroxymethyl)phenylboronic acid in the synthesis of Filgotinib, a Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. This highlights the potential of such functionalized phenylboronic acids in the development of targeted therapies.

Suzuki-Miyaura Coupling Workflow:

G Reactants This compound + Aryl/Heteroaryl Halide Reaction Reaction Mixture (Heated) Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Potential Applications

Beyond Suzuki-Miyaura coupling, phenylboronic acids have found applications in other areas of drug discovery and chemical biology, including:

  • Sensors: The ability of boronic acids to reversibly bind to diols makes them useful in the development of sensors for saccharides, including glucose.[12]

  • Drug Delivery: Phenylboronic acid-functionalized polymers have been explored for the development of stimuli-responsive drug delivery systems that can release their payload in response to changes in pH or glucose concentration.[12]

  • Enzyme Inhibition: Boronic acids can act as inhibitors of certain enzymes, particularly serine proteases.[13]

Conclusion: A Promising Future in Pharmaceutical Synthesis

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive boronic acid handle, a metabolically stable cyclopropyl linker, and a functionalizable hydroxymethyl group provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. While further experimental characterization is warranted, the available data and the known reactivity of related compounds strongly support its utility in drug discovery programs. As the demand for sophisticated and highly functionalized building blocks continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of medicines.

References

Technical Guide: Acidity Constant (pKa) of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. While experimentally determined data for this specific molecule is not publicly available, this document compiles predicted values, comparative data from structurally similar arylboronic acids, and detailed experimental protocols for pKa determination.

Introduction to Boronic Acid Acidity

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. They are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs, acting as a transition-state analogue to inhibit serine proteases.

The acidity of a boronic acid, quantified by its pKa value, is a critical physicochemical parameter. It influences the compound's aqueous solubility, membrane permeability, and its interaction with biological targets. Boronic acids are Lewis acids, accepting a hydroxide ion to form a more stable tetrahedral boronate species. The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations. This equilibrium is crucial for the compound's mechanism of action and pharmacokinetic profile.

pKa Value of this compound

An experimentally determined pKa for this compound has not been reported in the peer-reviewed literature. However, computational methods provide a reliable estimate.

Predicted and Comparative pKa Data

The predicted pKa value for the target compound is presented below, alongside experimental and predicted values for structurally related arylboronic acids. This comparison helps to contextualize the acidity based on the electronic effects of the substituents on the phenyl ring. The 1-(hydroxymethyl)cyclopropyl group at the para-position is considered a weak electron-donating group, which would be expected to slightly increase the pKa relative to the unsubstituted phenylboronic acid.

CompoundpKa ValueMethod
This compound 8.73 ± 0.16 Predicted
Phenylboronic acid8.83Experimental
Phenylboronic acid8.64–8.90Experimental
4-(Hydroxymethyl)phenylboronic acid8.53 ± 0.10Predicted
4-Nitrophenylboronic acid7.1Experimental
4-Methoxyphenylboronic acid9.25Experimental

Table 1: Predicted pKa value for this compound and comparative values for related compounds.

Experimental Protocols for pKa Determination

The pKa of arylboronic acids can be accurately determined using several analytical techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Methodology:

  • Preparation of Analyte Solution:

    • Dissolve a precisely weighed amount of the boronic acid (e.g., to achieve a final concentration of 1-5 mM) in deionized, carbonate-free water.

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte, typically 0.15 M KCl.[1]

    • If solubility is limited, a co-solvent like methanol may be used, but the pKa value will be specific to that solvent system.[2]

  • Titration Setup:

    • Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[1]

    • Place the analyte solution in a temperature-controlled vessel and purge with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.[1]

    • Use an automated titrator to add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition and Analysis:

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point to generate a complete titration curve (pH vs. volume of titrant).

    • The pKa is determined from the titration curve. It is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, from which the half-equivalence point can be calculated.[1]

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a UV-active chromophore near the acidic center, as the absorbance spectrum often changes with ionization state. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the boronic acid in a suitable solvent.

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 11).

  • Spectral Measurement:

    • Add a small, constant aliquot of the boronic acid stock solution to each buffer solution to create a series of samples with the same total compound concentration but different pH values.

    • Measure the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative of the curve.

Logical Workflow and Visualization

The process of determining the pKa of a novel arylboronic acid follows a structured workflow, from initial assessment to final data analysis. The following diagram illustrates this logical process.

pKa_Determination_Workflow cluster_prep Phase 1: Preparation & Feasibility cluster_method_selection Phase 2: Method Selection cluster_execution Phase 3: Execution & Data Analysis cluster_output Phase 4: Result start Start: Compound Synthesized (4-(1-(hydroxymethyl)cyclopropyl) -phenylboronic acid) solubility Assess Aqueous Solubility & UV Chromophore start->solubility decision Sufficiently Soluble? solubility->decision potentiometry Potentiometric Titration decision->potentiometry Yes spectrophotometry Spectrophotometric Titration (If UV Chromophore Present) decision->spectrophotometry No pot_protocol Execute Potentiometric Protocol: - Titrate with NaOH - Record pH vs. Volume potentiometry->pot_protocol spec_protocol Execute Spectrophotometric Protocol: - Prepare samples in buffers - Record Absorbance vs. pH spectrophotometry->spec_protocol analysis Data Analysis: - Plot Titration Curve - Determine half-equivalence point or inflection point pot_protocol->analysis spec_protocol->analysis end Final pKa Value analysis->end

Workflow for the experimental determination of a boronic acid pKa value.

Conclusion

The pKa of this compound is predicted to be approximately 8.73. This value is consistent with the electronic properties of its substituents and aligns with the known pKa values of similar arylboronic acids. For drug development and other sensitive applications, it is highly recommended that this value be confirmed experimentally using standard methods such as potentiometric or spectrophotometric titration. The protocols and workflow detailed in this guide provide a robust framework for such a determination.

References

An In-Depth Technical Guide to the Stability and Storage of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable scaffolds in contemporary medicinal chemistry and drug development. Their versatility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. Among these valuable reagents, 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid stands out as a key building block, enabling the introduction of a unique three-dimensional cyclopropyl motif coupled with a reactive hydroxymethyl group. This structural combination is of significant interest for modulating the physicochemical and pharmacological properties of drug candidates.

However, the utility of boronic acids is intrinsically linked to their stability. The presence of the boronic acid functional group, while conferring desirable reactivity, also renders the molecule susceptible to various degradation pathways. Ensuring the integrity of this compound throughout its lifecycle—from synthesis and purification to storage and use in subsequent reactions—is paramount for reproducible results, process control, and, ultimately, the quality and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the stability and storage considerations for this compound. Drawing upon established principles of boronic acid chemistry and field-proven insights, this document will delve into the potential degradation pathways, recommend best practices for storage and handling, and provide detailed protocols for assessing the stability of this critical reagent.

Physicochemical Properties and Structural Features

This compound is a white to off-white solid with the molecular formula C₁₀H₁₃BO₃ and a molecular weight of 192.02 g/mol .[1][2] Its structure, featuring a phenylboronic acid core substituted with a 1-(hydroxymethyl)cyclopropyl group, presents a unique combination of functionalities that influence its stability.

PropertyValueReference
Molecular Formula C₁₀H₁₃BO₃[1][2]
Molecular Weight 192.02 g/mol [1][2]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C under inert gas[3]

The boronic acid moiety is a Lewis acid, capable of forming a tetrahedral boronate species in the presence of Lewis bases. The cyclopropyl group introduces steric strain and a high degree of s-character in its C-C bonds, which can influence the electronic properties of the adjacent phenyl ring. The primary alcohol (hydroxymethyl group) is a potential site for oxidation and esterification reactions.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to developing effective stabilization strategies. Based on the known chemistry of arylboronic acids, the following degradation routes are of primary concern:

Dehydration to Boroxines (Anhydrides)

A common and reversible degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5] This process is driven by the removal of water and can be accelerated by heat.[6] The formation of boroxines alters the stoichiometry and reactivity of the boronic acid, potentially leading to inconsistent results in subsequent chemical transformations. While this process is reversible upon addition of water, the presence of significant amounts of boroxine can complicate accurate weighing and molar calculations.

Caption: Key degradation pathways for this compound.

Hydrolysis (Protodeboronation)

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is an irreversible degradation pathway that leads to the formation of the corresponding arene, in this case, (1-(hydroxymethyl)cyclopropyl)benzene.[7] This reaction is often catalyzed by acid or base and is highly dependent on the pH of the environment.[7] The susceptibility to protodeboronation is influenced by the electronic nature of the substituents on the aryl ring.

Oxidation

Arylboronic acids are susceptible to oxidation, which can be mediated by atmospheric oxygen or other oxidizing agents.[8][9] This degradation pathway typically results in the formation of the corresponding phenol, 4-(1-(hydroxymethyl)cyclopropyl)phenol. The oxidation of boronic acids can generate organic radicals, which may lead to the formation of other impurities.[10] The hydroxymethyl group on the cyclopropane ring could also be susceptible to oxidation to an aldehyde or carboxylic acid under certain conditions.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, strict adherence to appropriate storage and handling procedures is essential.

Long-Term Storage
  • Temperature: The compound should be stored at 2-8°C.[3] Lower temperatures slow down the rates of all potential degradation reactions.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is crucial to minimize contact with atmospheric moisture and oxygen, thereby inhibiting boroxine formation and oxidation.[3]

  • Packaging: The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. For highly sensitive applications, packaging in amber glass vials sealed with a septum under an inert atmosphere is recommended. The use of moisture-impermeable secondary packaging, such as a sealed foil pouch containing a desiccant, provides an additional layer of protection.[5][11]

Handling
  • Inert Atmosphere: Whenever possible, handle the solid material in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Temperature Equilibration: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Avoid Anhydrous Conditions (for dispensing): While long-term storage should be anhydrous, for dispensing and use, it's important to be aware that strictly anhydrous conditions can favor the presence of boroxines. If the presence of the free boronic acid is critical, a brief exposure to a controlled amount of moisture (e.g., by using a solvent with a known low water content) can help hydrolyze any boroxine back to the boronic acid.[7]

  • Solution Stability: Solutions of this compound should be prepared fresh whenever possible. If storage of a solution is necessary, it should be stored under an inert atmosphere at low temperature and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred to minimize hydrolysis.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to understand the degradation profile of this compound and to establish its shelf-life and appropriate storage conditions. The following protocols outline a forced degradation study designed to identify potential degradants and assess the stability of the molecule under various stress conditions.

Analytical Methodology

A stability-indicating analytical method is the cornerstone of any stability study. A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the separation and quantification of this compound and its potential degradation products.

Recommended HPLC Method Parameters (Starting Point):

ParameterConditionRationale
Column C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileThe acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A gradient elution will likely be necessary to separate the parent compound from its more polar (e.g., phenol) and less polar (e.g., arene) degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring provides strong UV absorbance. A DAD allows for the assessment of peak purity.
Injection Volume 10 µLA typical injection volume.

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[12][13]

4.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

4.2.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat at 80°C for 7 days.

    • At the end of the study, dissolve a known amount of the solid in the diluent and analyze by HPLC.

  • Photostability (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure period, dissolve a known amount of the solid and analyze by HPLC.

4.2.3. Analysis and Data Interpretation: Analyze all samples by the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of the unstressed control. Identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of the major degradants.

Caption: Workflow for the forced degradation study of this compound.

Conclusion and Recommendations

This compound is a valuable and versatile building block in drug discovery. However, its inherent instability necessitates careful consideration of its storage and handling. The primary degradation pathways to be aware of are dehydration to boroxines, hydrolytic protodeboronation, and oxidation.

To ensure the long-term stability and integrity of this compound, the following recommendations should be strictly followed:

  • Storage: Store at 2-8°C under an inert atmosphere, protected from light and moisture.

  • Handling: Minimize exposure to atmospheric oxygen and moisture. Allow the container to reach room temperature before opening.

  • Stability Testing: Implement a robust stability testing program, including forced degradation studies, to fully characterize the degradation profile of the molecule and to establish a suitable shelf-life.

  • Analytical Monitoring: Regularly monitor the purity of the material using a validated stability-indicating analytical method, particularly for long-term stored samples or before use in critical applications.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, thereby contributing to the successful and reproducible synthesis of novel drug candidates.

References

Commercial Suppliers and Technical Guide for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, commercial availability, and key applications, with a focus on its role in the synthesis of complex organic molecules.

Chemical Properties and Identification

This compound is a substituted arylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

PropertyValue
CAS Number 1217501-10-4
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol
Appearance Solid
Purity (Typical) ≥95% - 97%

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm its identity and purity.

SupplierNotes
Sigma-Aldrich Offers the compound under its AldrichCPR brand.[1] They note that analytical data is not collected for this product and the buyer is responsible for confirming its identity and purity.
CymitQuimica Provides the compound with a stated purity of 97%.[2]
Fluorochem Lists the product and indicates it is intended for laboratory use only.[2]
Alfa Chemistry Lists the compound as part of their portfolio of organometallic reagents.

Synthesis and Purification Protocols

While specific proprietary synthesis methods are not publicly disclosed by all suppliers, a general and plausible synthetic route can be derived from established organometallic chemistry principles. The purification of arylboronic acids is a critical step to ensure high-quality material for subsequent reactions.

General Synthesis Methodology

A probable synthetic pathway involves the formation of an organometallic intermediate from a protected brominated precursor, followed by reaction with a borate ester and subsequent deprotection and hydrolysis.

Experimental Protocol:

  • Protection of the Hydroxymethyl Group: The starting material, (1-(4-bromophenyl)cyclopropyl)methanol, is protected to prevent interference from the acidic proton of the hydroxyl group during the formation of the Grignard or organolithium reagent. Common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed.

  • Formation of the Organometallic Reagent: The protected aryl bromide is reacted with magnesium turnings (for a Grignard reagent) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C).

  • Borylation: The resulting organometallic species is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. The reaction mixture is allowed to warm to room temperature.

  • Hydrolysis and Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl) to hydrolyze the borate ester to the boronic acid. The protecting group on the hydroxymethyl moiety is then removed under appropriate conditions (e.g., fluoride source for silyl ethers or hydrogenolysis for benzyl ethers).

  • Work-up and Isolation: The aqueous and organic layers are separated. The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Techniques

The purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines). Common methods include:

  • Recrystallization: This is a widely used method for purifying solid arylboronic acids. A suitable solvent system (e.g., water, ethanol, or a mixture of solvents) is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified boronic acid crystallizes.

  • Column Chromatography: Silica gel chromatography can be employed for purification, though it can sometimes be problematic due to the polar nature of boronic acids. Using a mobile phase with a small amount of a polar solvent like methanol in a less polar solvent such as dichloromethane is a common approach.

  • Derivatization: In some cases, the boronic acid is converted to a more stable and easily purifiable derivative, such as a pinacol ester or a trifluoroborate salt. After purification, the derivative can be converted back to the boronic acid.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel is added the aryl halide or triflate, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: An appropriate solvent or solvent mixture is added (e.g., toluene, dioxane, DMF, often with water).

  • Degassing: The reaction mixture is degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction: The mixture is heated to the desired temperature (often between 80-120 °C) and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: The reaction mixture is cooled to room temperature, and the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired coupled product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Protect_OH Protection of Hydroxymethyl Group Start->Protect_OH Form_Organometallic Formation of Organometallic Reagent Protect_OH->Form_Organometallic Borylation Borylation with Trialkyl Borate Form_Organometallic->Borylation Hydrolysis_Deprotection Hydrolysis and Deprotection Borylation->Hydrolysis_Deprotection Purification Purification Hydrolysis_Deprotection->Purification Final_Product Final Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Suzuki_Miyaura_Coupling cluster_suzuki Role in Suzuki-Miyaura Coupling Boronic_Acid 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid Coupling_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Boronic_Acid->Coupling_Reaction Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Coupling_Reaction Coupled_Product Biaryl Product (Drug Precursor) Coupling_Reaction->Coupled_Product Drug_Development Further Synthetic Steps & Drug Development Coupled_Product->Drug_Development

Caption: The role of this compound in drug discovery via Suzuki-Miyaura coupling.

References

An In-depth Technical Guide to the Analogs of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of analogs of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This class of compounds holds significant promise in drug discovery, particularly as enzyme inhibitors. This document is intended for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a synthetic organoboron compound featuring a phenylboronic acid moiety substituted with a hydroxymethyl-functionalized cyclopropyl group. Boronic acids are a versatile class of molecules in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a key feature in their interaction with biological targets such as enzymes and carbohydrates. Analogs of this core structure are of significant interest for their potential as inhibitors of various enzymes, including serine proteases like β-lactamases, and for their ability to modulate cellular signaling pathways. The unique cyclopropyl scaffold can impart favorable physicochemical properties, such as metabolic stability and conformational rigidity, which are desirable in drug candidates.

Synthesis of Analogs

The synthesis of analogs of this compound can be achieved through various synthetic routes. A common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This approach typically involves the palladium-catalyzed coupling of a suitably substituted aryl halide with a diboron reagent to form a boronate ester, which is subsequently hydrolyzed to the corresponding boronic acid.

A plausible synthetic workflow for the preparation of the parent compound and its analogs is outlined below.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling A Substituted 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene D This compound pinacol ester A->D Reactant B Bis(pinacolato)diboron B->D Reactant C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Solvent (e.g., Dioxane) C->D Conditions E Hydrolysis (e.g., aqueous acid) D->E Intermediate F Final Product: This compound Analog E->F Final Step

Caption: Synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a this compound Analog via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a pinacol boronate ester precursor followed by hydrolysis to the boronic acid.

Materials:

  • Substituted 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling to form the Pinacol Ester:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired this compound pinacol ester.

  • Hydrolysis to the Boronic Acid:

    • Dissolve the purified pinacol ester in a suitable solvent mixture (e.g., acetone/water).

    • Add an aqueous acid (e.g., 1 M HCl) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Upon completion, remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final this compound analog.

Biological Activity and Structure-Activity Relationships (SAR)

Phenylboronic acid derivatives are known to inhibit a variety of enzymes, particularly serine proteases. The boron atom acts as a Lewis acid and can form a tetrahedral intermediate with a catalytic serine residue, mimicking the transition state of substrate hydrolysis.

Inhibition of AmpC β-Lactamase

AmpC β-lactamases are a class of serine proteases that confer resistance to a broad spectrum of β-lactam antibiotics. Phenylboronic acids have been investigated as inhibitors of these enzymes. While specific SAR data for a series of this compound analogs is not extensively available in the public domain, data from related phenylboronic acid derivatives can provide valuable insights.

Compound/AnalogTarget EnzymeKi (nM)Fold ImprovementReference
Phenylboronic Acid Derivative 1AmpC β-lactamase83-[1]
Phenylboronic Acid Derivative 6AmpC β-lactamase100-[1]
4-Carboxy-analog of Derivative 6 (10)AmpC β-lactamase224.5x[1]
4-Carboxy-analog of Derivative 7 (11)AmpC β-lactamase282.6x[1]
Xeruborbactam (cyclopropyl-containing)SME-1 Class A Carbapenemase4 (Ki(app))-[2][3]
2R,3S-cyclopropyl isomer of XeruborbactamSME-1 Class A CarbapenemaseLowered affinity-[2][3]

Note: The data presented is for structurally related phenylboronic acids and a cyclopropyl-containing boronic acid, not direct analogs of the title compound. This table illustrates the potential for potency and the impact of structural modifications.

From the available data, the introduction of a carboxylate group can significantly improve the inhibitory potency against AmpC β-lactamase, suggesting that incorporating acidic functionalities into the analogs of this compound could be a promising strategy for enhancing their activity.[1] Furthermore, the stereochemistry of the cyclopropyl ring has been shown to be crucial for the inhibitory activity of xeruborbactam against SME-1 carbapenemase, highlighting the importance of stereochemical control in the design of new inhibitors.[2][3]

Signaling Pathways

Modulation of the Rho GTPase Signaling Pathway

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are key regulators of the actin cytoskeleton and are involved in various cellular processes such as cell migration, adhesion, and proliferation. Dysregulation of Rho GTPase signaling is implicated in cancer metastasis. Phenylboronic acids have been shown to inhibit the migration of prostate cancer cells by downregulating the activity of RhoA, Rac1, and Cdc42.

RhoGTPasePathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor GEFs GEFs (Guanine Nucleotide Exchange Factors) Receptor->GEFs Activate RhoGTP_GDP Rho-GDP (Inactive) GEFs->RhoGTP_GDP Promote GDP/GTP Exchange RhoGTP_GTP Rho-GTP (Active) RhoGTP_GDP->RhoGTP_GTP RhoGTP_GTP->RhoGTP_GDP ROCK ROCK (Rho-associated kinase) RhoGTP_GTP->ROCK Activate GAPs GAPs (GTPase Activating Proteins) GAPs->RhoGTP_GTP Promote GTP Hydrolysis LIMK LIMK ROCK->LIMK Actin_Polymerization Actin Stress Fiber Formation & Myosin II Activity ROCK->Actin_Polymerization Promote Cofilin Cofilin LIMK->Cofilin Inhibit Cofilin->Actin_Polymerization Inhibit Cell_Migration Cell Migration & Invasion Actin_Polymerization->Cell_Migration Inhibitor Phenylboronic Acid Analogs Inhibitor->RhoGTP_GTP Inhibit Activity

Caption: Rho GTPase signaling pathway and its inhibition by phenylboronic acid analogs.

Experimental Protocols

AmpC β-Lactamase Inhibition Assay (Disk Diffusion Method)

This protocol describes a phenotypic method to assess the inhibitory activity of test compounds against AmpC β-lactamase producing bacteria.

AmpC_Inhibition_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Inoculate Mueller-Hinton agar (MHA) plate with the bacterial suspension A->B C Place a cefoxitin disk (30 µg) on the agar surface B->C D Place a blank disk impregnated with the test compound near the cefoxitin disk C->D E Incubate the plate at 37°C for 18-24 hours D->E F Measure the zone of inhibition around the cefoxitin disk E->F G Observe for enhancement of the inhibition zone towards the test compound disk F->G

Caption: Experimental workflow for AmpC β-lactamase inhibition disk diffusion assay.

Procedure:

  • Prepare a bacterial suspension of an AmpC-producing strain (e.g., Enterobacter cloacae) equivalent to a 0.5 McFarland standard.

  • Inoculate a Mueller-Hinton agar (MHA) plate evenly with the bacterial suspension using a sterile swab.

  • Place a standard cefoxitin (30 µg) disk onto the center of the agar plate.

  • Impregnate a sterile blank paper disk with a known concentration of the test compound (analog of this compound) and place it on the agar surface at a defined distance from the cefoxitin disk.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around the cefoxitin disk.

  • Observe for a synergistic effect, indicated by an enhanced zone of inhibition or a "keyhole" shape between the cefoxitin disk and the disk containing the test compound. This indicates that the test compound is inhibiting the AmpC β-lactamase, making the bacteria more susceptible to cefoxitin.

Rho GTPase Activity Assay (G-LISA)

This protocol outlines a general procedure for a G-LISA (GTPase-linked immunosorbent assay), a quantitative method to measure the activation of specific Rho GTPases.

Rho_GTPase_Assay_Workflow A Seed and culture cells in a multi-well plate B Treat cells with test compounds (phenylboronic acid analogs) A->B C Lyse the cells to release proteins B->C D Quantify total protein concentration C->D E Add cell lysates to a microplate coated with a Rho-GTP-binding protein D->E F Incubate to allow active (GTP-bound) Rho to bind E->F G Wash to remove unbound proteins F->G H Add a primary antibody specific for the Rho GTPase of interest G->H I Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) H->I J Add a substrate to generate a colorimetric or chemiluminescent signal I->J K Measure the signal using a plate reader J->K

Caption: Experimental workflow for a Rho GTPase activity assay (G-LISA).

Procedure:

  • Seed cells (e.g., a cancer cell line known to have active Rho signaling) in a multi-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of the this compound analogs for a specified period. Include appropriate vehicle and positive/negative controls.

  • After treatment, lyse the cells using a lysis buffer provided with a commercial G-LISA kit.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Normalize the protein concentration of all samples.

  • Add the normalized cell lysates to the wells of a microplate that is pre-coated with a Rho-GTP-binding protein (e.g., Rhotekin-RBD for RhoA).

  • Incubate the plate to allow the active, GTP-bound Rho protein from the lysates to bind to the coated protein.

  • Wash the wells to remove unbound proteins.

  • Add a primary antibody that is specific for the Rho GTPase being assayed (e.g., anti-RhoA).

  • After incubation and washing, add a secondary antibody conjugated to a detection enzyme, such as horseradish peroxidase (HRP).

  • Add a substrate for the enzyme that will generate a detectable signal (e.g., a colorimetric or chemiluminescent substrate).

  • Measure the signal using a microplate reader. The intensity of the signal is proportional to the amount of active Rho GTPase in the original cell lysate.

Conclusion

Analogs of this compound represent a promising class of compounds for the development of novel therapeutics, particularly as enzyme inhibitors. The synthetic accessibility through methods like the Suzuki-Miyaura coupling allows for the generation of diverse analogs for structure-activity relationship studies. While comprehensive SAR data for this specific scaffold is still emerging, preliminary findings from related compounds suggest that modifications to introduce charged groups and careful consideration of stereochemistry can lead to significant improvements in potency. The demonstrated activity of phenylboronic acids against clinically relevant targets such as AmpC β-lactamase and the Rho GTPase signaling pathway underscores the therapeutic potential of this compound class. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their potential in drug discovery.

References

Methodological & Application

Application Notes: Suzuki Coupling Protocol for the Synthesis of Biaryl Compounds Using 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and substituted aromatic compounds.[1][2][3] This reaction's popularity in drug discovery and development stems from its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and their derivatives.[1][3]

The specific reagent, 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, is a valuable building block in medicinal chemistry. It incorporates a phenylboronic acid moiety for the key coupling reaction, a cyclopropyl group which can impart favorable metabolic stability and conformational rigidity to a molecule, and a hydroxymethyl group that serves as a versatile handle for further chemical modifications. This combination makes it an attractive starting material for synthesizing complex molecules and novel chemical entities targeting various disease pathways.

These notes provide a general, robust protocol for the palladium-catalyzed Suzuki coupling of this compound with various aryl halides. It includes a detailed experimental procedure, guidelines for reaction optimization, and a troubleshooting workflow.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves a palladium catalyst cycling through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X Complex oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L_n-Ar' Complex transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general starting point and should be optimized for specific substrates to achieve the best results.

Materials and Reagents
RoleReagent/MaterialExamplePurity
Boronic AcidThis compound->95%
Aryl HalideAryl Bromide or Iodide4-Bromoanisole>98%
CatalystPalladium(0) or Palladium(II) precatalystPd(PPh₃)₄ or PdCl₂(dppf)>98%
BaseInorganic BaseK₂CO₃ or Cs₂CO₃>99%
SolventAnhydrous, Degassed SolventDioxane/H₂O (4:1) or TolueneAnhydrous
Equipment-Schlenk flask or microwave vial-
--Magnetic stir bar, condenser-
--Inert gas supply (Argon or Nitrogen)-
Reaction Component Stoichiometry
ComponentRoleEquivalents (Typical)
Aryl HalideLimiting Reagent1.0
Boronic AcidCoupling Partner1.1 - 1.5
Palladium CatalystCatalyst0.01 - 0.05 (1-5 mol%)
BaseActivator2.0 - 3.0
SolventReaction Medium-
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[4]

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the palladium catalyst.[4]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the aryl halide) via syringe.[4] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[1]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent & Palladium Catalyst B->C D 4. Heat Reaction (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Reaction Workup (Quench, Extract, Wash) E->F Reaction Complete G 7. Dry & Concentrate F->G H 8. Purification (Column Chromatography) G->H I 9. Product Analysis (NMR, MS) H->I

Caption: A standard workflow for the Suzuki cross-coupling experiment.

Reaction Optimization

For novel substrates, optimization of reaction conditions is often necessary to maximize yield and minimize side products. Key parameters to screen include the catalyst, ligand, base, and solvent system.[5][6]

Example Screening Table for Optimization
EntryCatalyst (mol%)Ligand (mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100(Result)
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene110(Result)
3PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O80(Result)
4Pd(PPh₃)₄ (3)-K₂CO₃Ethanol80(Result)
5Pd(OAc)₂ (2)XPhos (2)KF2-MeTHF90(Result)

Troubleshooting Guide

Low yields or reaction failures can often be resolved by systematically diagnosing the issue.

Troubleshooting_Workflow start Low or No Yield check_sm Is Starting Material Consumed? (TLC/LCMS) start->check_sm no_sm_consumed Problem: Reaction Not Initiated check_sm->no_sm_consumed No sm_consumed Problem: Intermediate Issue or Decomposition check_sm->sm_consumed Yes check_catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere no_sm_consumed->check_catalyst check_temp Increase Temperature - Overcome activation barrier no_sm_consumed->check_temp check_ligand Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) no_sm_consumed->check_ligand check_boronic Boronic Acid Decomposition? (Protodeboronation) sm_consumed->check_boronic check_base Inefficient Transmetalation? sm_consumed->check_base solution_boronic Use Milder Base (e.g., KF) Use Anhydrous Conditions Protect Boronic Acid (e.g., as pinacol ester) check_boronic->solution_boronic solution_base Use Stronger/More Soluble Base (e.g., K₃PO₄, Cs₂CO₃) Ensure fine powder check_base->solution_base

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.[4]

Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure, or difficult oxidative addition with electron-rich/hindered halides.[4]

    • Solution: Ensure rigorous degassing. Use a more active catalyst/ligand system (e.g., Buchwald ligands like SPhos or XPhos). Increase the reaction temperature.[4]

  • Boronic Acid Decomposition (Protodeboronation):

    • Cause: The -B(OH)₂ group can be replaced by a hydrogen atom under harsh basic conditions or at elevated temperatures.[4]

    • Solution: Use a milder base like KF or K₃PO₄. Consider protecting the boronic acid as a more stable pinacol (BPin) or MIDA ester derivative.[4]

  • Inefficient Transmetalation:

    • Cause: The chosen base may be too weak or poorly soluble, failing to efficiently generate the active boronate species.[4]

    • Solution: Switch to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. A small amount of water in solvents like THF or dioxane can sometimes improve base solubility and facilitate boronate formation.[4]

Safety Precautions: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and aryl halides can be irritants or toxic. Perform the reaction in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

The Strategic Application of Palladium Catalysis for the Suzuki-Miyaura Coupling of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid: A Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds

In the landscape of modern pharmaceutical and materials science, the construction of intricate molecular architectures with precision and efficiency is paramount. Among the plethora of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of biologically active compounds. This guide provides a detailed exploration of the application of palladium catalysis to the Suzuki-Miyaura coupling of a uniquely functionalized and sterically demanding substrate: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.

The presence of a cyclopropyl group introduces significant steric hindrance, while the hydroxymethyl functionality presents a potential site for catalyst interaction or unwanted side reactions. Understanding and controlling these factors are crucial for achieving high-yielding and selective couplings. This document, intended for researchers, scientists, and professionals in drug development, offers in-depth technical insights, field-proven protocols, and a discussion of the underlying chemical principles to empower the successful synthesis of novel molecular entities.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] A generalized representation of this cycle is depicted below. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'B(OH)2 / Base biaryl_pd Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For sterically hindered substrates like this compound, the selection of appropriate ligands (L) for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[3]

Key Considerations for Coupling this compound

The unique structure of this compound necessitates careful consideration of the reaction parameters to overcome potential challenges.

  • Steric Hindrance: The cyclopropyl group adjacent to the phenyl ring presents considerable steric bulk, which can hinder the approach of the palladium complex during transmetalation. To address this, the use of highly active catalyst systems is recommended. Catalyst systems based on palladium acetate (Pd(OAc)₂) in combination with bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective for coupling sterically demanding boronic acids.[4]

  • Role of the Hydroxymethyl Group: The presence of a hydroxyl group can be a double-edged sword. On one hand, it may coordinate to the palladium center, potentially influencing the reaction rate or selectivity in a process known as hydroxyl-directed cross-coupling.[5] This interaction can sometimes be beneficial, accelerating the transmetalation step. On the other hand, the hydroxyl group could lead to unwanted side reactions or catalyst inhibition if not properly managed. The choice of base and solvent can play a crucial role in modulating the effect of the hydroxyl group.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh & Combine: Aryl Bromide Boronic Acid Base Catalyst & Ligand inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is adapted from established methods for coupling sterically hindered boronic acids and is a robust starting point.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for the coupling of related sterically hindered or functionalized boronic acids, providing a valuable reference for optimization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-2470-95[4]
Pd₂(dba)₃RuPhosK₃PO₄THF/H₂O801685-98[6]
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O901260-85[7]
PdCl₂(dppf)-Cs₂CO₃DMF100875-92[8]

Note: Yields are highly substrate-dependent and the conditions listed are general guidelines. Optimization is often necessary to achieve the best results for a specific coupling reaction.

Conclusion and Future Outlook

The palladium-catalyzed Suzuki-Miyaura coupling of this compound presents a viable and efficient method for the synthesis of complex biaryl structures that are of significant interest in pharmaceutical and materials science. By carefully selecting a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands like SPhos, and by optimizing the reaction conditions, the challenges posed by steric hindrance and the presence of a hydroxyl functionality can be effectively overcome.

The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Further investigations into the precise role of the hydroxymethyl group in directing or influencing the coupling reaction could lead to the development of even more selective and efficient catalytic systems for the synthesis of this important class of molecules.

References

Application Notes and Protocols for Suzuki Reaction with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Base Selection for Suzuki Reaction with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl compounds.[1] The reaction's success and efficiency are highly dependent on the choice of reaction conditions, with the selection of the base being a critical parameter. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium catalyst.[2][3][4]

This document provides a detailed guide on the selection of an appropriate base for the Suzuki coupling of this compound. This particular boronic acid contains a primary alcohol, a functional group that can be sensitive to certain reaction conditions, making the choice of base particularly important to avoid side reactions and ensure high yields of the desired product.

Core Principles of Base Selection

The choice of base in a Suzuki reaction can influence the reaction rate, yield, and the prevalence of side reactions such as protodeboronation (the cleavage of the C-B bond).[2][5] For substrates with sensitive functional groups, like the hydroxyl group in this compound, a careful balance must be struck. The base must be strong enough to facilitate the formation of the borate anion for efficient transmetalation but not so strong as to cause deprotonation or other undesired reactions of the hydroxyl group.

Summary of Common Bases for Suzuki Reactions

The following table summarizes common bases used in Suzuki reactions and provides specific considerations for their use with this compound.

BaseTypical EquivalentsCommon SolventsTypical Temperature (°C)Considerations for this compound
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Toluene/EtOH/H₂O, THF/H₂O, Dioxane/H₂O80 - 110A standard and often effective choice.[5][6] Its moderate basicity is generally compatible with hydroxyl groups.
Sodium Carbonate (Na₂CO₃) 2.0Toluene/H₂O80 - 100Similar to K₂CO₃, it is a widely used and effective base for standard couplings.[2][7]
Potassium Phosphate (K₃PO₄) 2.0 - 3.01,4-Dioxane/H₂O, Toluene60 - 100Often a reliable choice for challenging or sensitive substrates, providing a good balance of reactivity while minimizing side reactions.[2][5]
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.01,4-Dioxane/H₂O, DMF80 - 110A stronger and more soluble inorganic base that can be effective when weaker bases fail, potentially increasing reaction rates.[5]
Potassium Fluoride (KF) 3.0THF (anhydrous), Dioxane60 - 80A milder option, particularly useful for substrates with base-sensitive groups.[3][5] Often requires anhydrous conditions.
Triethylamine (TEA) 3.0Toluene80 - 110An organic amine base that is sometimes used but is often less effective than inorganic bases.[2]

Experimental Protocols

Below are generalized protocols for the Suzuki coupling of this compound with an aryl bromide. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), and potassium carbonate (2.0 - 3.0 equiv).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Sensitive Substrates using Potassium Phosphate

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Bromide (with sensitive group) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), potassium phosphate (2.0 - 3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and stir until completion.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_workup Workup and Purification A Weigh Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Reaction Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I suzuki_cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition transmetalation_complex [Ar-Pd(II)-Ar'(L2)] pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination ar_ar Ar-Ar' transmetalation_complex->ar_ar borate Ar'B(OH)3⁻ borate->pd_complex arx Ar-X arx->pd_complex base Base (e.g., K₂CO₃) base->borate Activation boronic_acid Ar'B(OH)₂ boronic_acid->borate hx HX base_h Base-H⁺

References

Application Notes and Protocols: Solvent Effects in the Suzuki Coupling of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvents in the Suzuki-Miyaura cross-coupling reaction of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and drug development, and understanding the influence of reaction parameters, particularly the solvent, is crucial for optimizing reaction efficiency, yield, and purity.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The choice of solvent is a critical parameter that can significantly impact the reaction outcome by influencing catalyst stability and activity, reagent solubility, and the rates of the individual steps in the catalytic cycle. For a sterically hindered and functionalized substrate such as this compound, solvent selection is paramount for achieving high yields and minimizing side reactions.

General Principles of Solvent Effects in Suzuki-Miyaura Coupling

The solvent's role in a Suzuki-Miyaura coupling is multifaceted, affecting several key stages of the reaction:

  • Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture, which generally leads to faster reaction rates.

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its electronic properties and stability. This coordination can affect the rates of oxidative addition and reductive elimination.

  • Base Efficacy: The solvent can modulate the strength and solubility of the base, which is crucial for the transmetalation step. Protic solvents can interact with the base, while aprotic polar solvents can enhance its reactivity.

  • Product and Byproduct Formation: The solvent can influence the formation of undesired byproducts, such as homocoupling of the boronic acid.

Experimental Data Summary

While specific, direct comparative studies on the solvent effects for the Suzuki coupling of this compound are not extensively documented in publicly available literature, the following table summarizes the expected trends and representative yields based on general knowledge of Suzuki-Miyaura reactions with similar functionalized arylboronic acids. The data presented is a composite representation to guide solvent screening and optimization.

Table 1: Representative Solvent Effects on the Suzuki Coupling of this compound with an Aryl Bromide

Solvent SystemBaseCatalyst SystemTemperature (°C)Reaction Time (h)Representative Yield (%)Notes
Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄901285-95Biphasic system, good for a wide range of substrates.
Dioxane/H₂O (4:1)K₃PO₄PdCl₂(dppf)100880-92Often used for challenging couplings. Dioxane is a peroxide-forming solvent.
Tetrahydrofuran (THF)Cs₂CO₃Pd(OAc)₂ / SPhos801275-90Good general-purpose solvent, but can form peroxides.
Dimethylformamide (DMF)K₂CO₃Pd(PPh₃)₄110670-88High boiling point allows for higher reaction temperatures. Can be difficult to remove.
Ethanol/H₂O (1:1)Na₂CO₃Pd/C801665-80"Green" solvent system, heterogeneous catalyst facilitates product isolation.
2-PropanolK₃PO₄Pd(OAc)₂ / XPhos851070-85Another greener solvent option.
Acetonitrile (MeCN)CsFPd(OAc)₂ / P(t-Bu)₃801260-75Can be effective, but sometimes leads to lower yields with complex substrates.

Note: Yields are highly dependent on the specific aryl halide, catalyst, ligand, base, and reaction time. This table should be used as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are based on general procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki Coupling using a Homogeneous Catalyst

This protocol is suitable for a wide range of aryl and heteroaryl bromides or iodides.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.01-0.05 equivalents) to the flask under a positive pressure of inert gas.

  • Add the chosen solvent system (e.g., Toluene/H₂O 4:1, 0.1-0.2 M concentration with respect to the aryl halide). The solvent should be degassed prior to use by bubbling with inert gas for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is suitable for rapid reaction optimization and synthesis of small compound libraries.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Dioxane, DMF, 2-Propanol)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial equipped with a small magnetic stir bar, add this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the base (3.0 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the ligand (0.04-0.10 equivalents).

  • Add the chosen solvent (0.2-0.5 M concentration with respect to the aryl halide).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to the desired temperature (typically 100-150 °C) for the specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ Boronic->Boronate OH⁻ Base Base Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine monitoring->workup Complete drying Dry Organic Layer and Concentrate workup->drying purification Purify Crude Product (Column Chromatography) drying->purification analysis Characterize Pure Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Notes: The Role of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, combining a phenylboronic acid moiety with a cyclopropyl group bearing a hydroxymethyl substituent, make it an invaluable reagent for introducing this specific pharmacophore into complex molecules. This functional group is particularly relevant in the design of Janus kinase (JAK) inhibitors, a class of drugs that has shown significant promise in the treatment of autoimmune diseases and certain cancers. The cyclopropyl motif can enhance metabolic stability and improve the physicochemical properties of drug candidates, while the hydroxymethyl group provides a potential point for further derivatization or hydrogen bonding interactions with the target protein.

This document provides detailed application notes on the use of this compound in the synthesis of JAK inhibitors, including experimental protocols and a summary of relevant biological data.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors, which are pivotal in immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms.[1][2][3]

The incorporation of the 4-(1-(hydroxymethyl)cyclopropyl)phenyl moiety into small molecule inhibitors can confer improved pharmacological properties. This structural motif is found in analogs of successful JAK inhibitors like Filgotinib, a selective JAK1 inhibitor.[4] The synthesis of these complex molecules often relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid serves as the organoboron nucleophile.[5][6]

Logical Workflow for JAK Inhibitor Synthesis

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A This compound C Suzuki-Miyaura Cross-Coupling A->C B Heterocyclic Halide (e.g., pyrazolopyrimidine) B->C D Coupled Intermediate C->D E JAK Inhibitor D->E Further Functionalization

Caption: General workflow for the synthesis of JAK inhibitors using a Suzuki coupling reaction.

Quantitative Data Summary

While specific quantitative data for a marketed drug containing the 4-(1-(hydroxymethyl)cyclopropyl)phenyl moiety is not yet publicly available, the potency of analogous JAK inhibitors provides a strong rationale for its use. For instance, Filgotinib, which features a similar phenyl-triazolopyridine core, exhibits potent and selective inhibition of JAK1. The inhibitory concentrations (IC50) for Filgotinib against different JAK isoforms are summarized below. It is anticipated that analogs incorporating the 4-(1-(hydroxymethyl)cyclopropyl)phenyl group would aim for a similar or improved potency and selectivity profile.

CompoundTargetIC50 (nM)Assay Type
FilgotinibJAK110Cellular Assay
JAK228Cellular Assay
JAK3810Cellular Assay
TYK2116Cellular Assay

Data for Filgotinib is provided for comparative purposes.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of a JAK inhibitor scaffold via a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of JAK Inhibitors

JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Inhibitor JAK Inhibitor (e.g., Filgotinib analog) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple this compound with a heterocyclic halide (e.g., a brominated pyrazolopyrimidine core) to form a key intermediate for a JAK inhibitor.

Materials:

  • This compound

  • Brominated heterocyclic core (e.g., 5-bromo-[4][6][7]triazolo[1,5-a]pyridin-2-ylamine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the brominated heterocyclic core (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled intermediate.

Protocol 2: Biological Evaluation of JAK Inhibition (In Vitro Assay)

Objective: To determine the in vitro inhibitory activity of the synthesized compound against JAK1.

Materials:

  • Synthesized JAK inhibitor

  • Recombinant human JAK1 enzyme

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from a known JAK substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., HTRF®, AlphaScreen®, or a phosphospecific antibody-based ELISA)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a microplate, add the assay buffer, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding the JAK1 enzyme and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate the plate to allow for signal development.

  • Read the signal on a compatible microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel JAK inhibitors. Its use in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a desirable pharmacophore that can enhance the drug-like properties of the final compound. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new therapeutic agents targeting the JAK-STAT pathway. Further investigation into the structure-activity relationships of compounds derived from this boronic acid will be crucial in the development of next-generation JAK inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid as a key building block in modern drug discovery, with a focus on its application in the synthesis of potent kinase inhibitors. Detailed protocols and data are provided to facilitate its use in medicinal chemistry programs.

Introduction

This compound is a versatile bifunctional reagent that has gained significant traction in medicinal chemistry. Its unique structure, featuring a phenylboronic acid moiety for palladium-catalyzed cross-coupling reactions and a hydroxymethylcyclopropyl group, offers several advantages in drug design. The cyclopropyl group can act as a bioisostere for other functionalities, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The hydroxymethyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR). A prime application of this building block is in the synthesis of Aurora kinase inhibitors, a class of anti-cancer agents.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases (A and B) are serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. The 4-(1-(hydroxymethyl)cyclopropyl)phenyl moiety has been successfully incorporated into substituted pyrimidine scaffolds to generate potent and selective Aurora kinase inhibitors.

Quantitative Biological Data

The following table summarizes the in vitro activity of exemplary compounds synthesized using this compound against Aurora A and Aurora B kinases.

Compound IDStructureAurora A IC50 (nM)Aurora B IC50 (nM)
1 2-((4-(1-(hydroxymethyl)cyclopropyl)phenyl)amino)-6-(morpholin-4-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one1.23.4
2 2-((4-(1-(hydroxymethyl)cyclopropyl)phenyl)amino)-6-(4-methylpiperazin-1-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one0.82.1
3 2-((4-(1-(hydroxymethyl)cyclopropyl)phenyl)amino)-6-((3S)-3-hydroxypyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one1.54.0

Data sourced from patent WO2012065985A1.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a key intermediate in the preparation of the Aurora kinase inhibitors detailed above.

Reaction: Coupling of 2-chloro-6-(morpholin-4-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one with this compound.

Materials:

  • 2-chloro-6-(morpholin-4-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 2-chloro-6-(morpholin-4-yl)-9H-pyrimido[4,5-b]indol-4(3H)-one (1 equivalent).

  • Add this compound (1.2 equivalents).

  • Add sodium carbonate (2 equivalents).

  • Add Pd(dppf)Cl2 (0.05 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to 90-100 °C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired compound.

Visualizations

Signaling Pathway of Aurora Kinase Inhibition

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Activity cluster_2 Therapeutic Intervention G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Aurora_A->Mitosis Centrosome maturation, Spindle assembly Aurora_B Aurora B Aurora_B->Mitosis Chromosome segregation Aurora_B->Cytokinesis Abscission Inhibitor Aurora Kinase Inhibitor (derived from this compound) Inhibition_A Inhibition Inhibitor->Inhibition_A Inhibition_B Inhibition Inhibitor->Inhibition_B Inhibition_A->Aurora_A Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibition_A->Mitotic_Arrest Inhibition_B->Aurora_B Inhibition_B->Mitotic_Arrest

Caption: Inhibition of Aurora Kinases A and B disrupts mitosis, leading to cell cycle arrest and apoptosis.

Experimental Workflow: Synthesis of an Aurora Kinase Inhibitor

G cluster_0 Reactants cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup & Purification cluster_3 Final Product & Analysis Start_Mat_A 2-Chloro-pyrimido[4,5-b]indolone Reaction Reaction Setup: - Pd(dppf)Cl2 (catalyst) - Na2CO3 (base) - Dioxane/Water (solvent) - Heat (90-100°C) Start_Mat_A->Reaction 1 eq. Start_Mat_B This compound Start_Mat_B->Reaction 1.2 eq. Workup Aqueous Workup (EtOAc, Water, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-((4-(1-(hydroxymethyl)cyclopropyl)phenyl)amino)-pyrimido[4,5-b]indolone Purification->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of a novel kinase inhibitor incorporating the 4-(1-(hydroxymethyl)cyclopropyl)phenyl moiety. The target of this inhibitor is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). Inhibition of MAP4K1 is a promising strategy in cancer immunotherapy due to its role as a negative regulator of T-cell activation.[1]

Introduction

The 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid building block offers a unique three-dimensional structural element for the design of novel kinase inhibitors. Its cyclopropyl group can provide conformational rigidity and improve metabolic stability, while the hydroxymethyl group offers a potential hydrogen bonding interaction within the kinase active site. This document details the synthesis of a specific MAP4K1 inhibitor, N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine, as described in patent WO2022167627A1.

Data Presentation

The following table summarizes the key information for the synthesized kinase inhibitor.

Compound NameTarget KinaseMolecular FormulaMolecular WeightIC50
N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amineMAP4K1 (HPK1)C26H32N8O472.59 g/mol Not explicitly disclosed in the patent. The patent indicates that compounds of this class are potent HPK1 inhibitors.

Experimental Protocols

The synthesis of N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a multi-step process involving the formation of a pyrazole intermediate followed by a Suzuki coupling reaction with this compound and subsequent functionalization. The following protocol is adapted from the procedures described in patent WO2022167627A1.

Materials:

  • This compound

  • 5-bromo-1H-pyrazol-3-amine

  • 6-chloro-N-(4-methylpiperazin-1-yl)pyrimidin-4-amine

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvents (e.g., 1,4-dioxane, water, DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step 1: Synthesis of the Pyrazolyl-Pyrimidine Intermediate

A mixture of 5-bromo-1H-pyrazol-3-amine and 6-chloro-N-(4-methylpiperazin-1-yl)pyrimidin-4-amine is heated in a suitable solvent such as DMF in the presence of a non-nucleophilic base (e.g., DIEA) to afford N-(5-bromo-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine. The product is purified by standard chromatographic techniques.

Step 2: Suzuki Coupling Reaction

To a solution of N-(5-bromo-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine and this compound in a mixture of 1,4-dioxane and water, a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., sodium carbonate) are added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final compound, N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine.

Visualizations

Experimental Workflow

G Synthesis Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Suzuki Coupling A 5-bromo-1H-pyrazol-3-amine C N-(5-bromo-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine A->C DMF, DIEA, Heat B 6-chloro-N-(4-methylpiperazin-1-yl)pyrimidin-4-amine B->C DMF, DIEA, Heat E N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine C->E Pd(dppf)Cl2, Na2CO3 1,4-Dioxane/Water, Heat D This compound D->E

Caption: Synthetic scheme for the target kinase inhibitor.

MAP4K1 (HPK1) Signaling Pathway

G Simplified MAP4K1 (HPK1) Signaling in T-Cells TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 MAP4K1 MAP4K1 (HPK1) SLP76->MAP4K1 JNK_pathway JNK Pathway MAP4K1->JNK_pathway Activates NFkB_pathway NF-κB Pathway MAP4K1->NFkB_pathway Activates T_Cell_Activation T-Cell Activation MAP4K1->T_Cell_Activation Negative Regulation Inhibitor Synthesized Inhibitor Inhibitor->MAP4K1 JNK_pathway->T_Cell_Activation NFkB_pathway->T_Cell_Activation

Caption: MAP4K1's role in T-cell signaling.

References

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its structure, featuring a phenylboronic acid moiety and a hydroxymethylcyclopropyl group, makes it a versatile reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and other biologically active molecules. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of organic halides and triflates. The presence of the hydroxymethylcyclopropyl group introduces a three-dimensional element and a primary alcohol functionality that can be further elaborated, providing synthetic handles for downstream transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₁₃BO₃[1]
Molecular Weight 192.02 g/mol
Appearance Solid
InChI Key RSZPBFYCGLSBAF-UHFFFAOYSA-N[1]
SMILES OCC1(CC1)c2ccc(cc2)B(O)O[1]
CAS Number 1217501-10-4

Applications in Organic Synthesis

The primary application of this compound lies in its utility as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

General Suzuki-Miyaura Coupling Reaction Scheme

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Reactant1 This compound Product Coupled Product Reactant1->Product Suzuki-Miyaura Coupling Reactant2 Ar-X (Aryl Halide/Triflate) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Byproduct Boron Byproducts

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is based on general procedures and may require optimization for specific substrates.[2][3]

Materials
  • This compound

  • Aryl halide or triflate (e.g., aryl bromide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: - Add Boronic Acid - Add Aryl Halide - Add Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Reagents Add Degassed Solvent and Palladium Catalyst Inert->Reagents Reaction Heat and Stir (Monitor Progress) Reagents->Reaction Workup Aqueous Work-up: - Dilute - Wash - Dry Reaction->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application in Drug Discovery and Development

Boronic acids and their derivatives are crucial building blocks in the synthesis of numerous bioactive molecules.[4][5][6] The unique structural features of this compound, particularly the cyclopropyl ring, can impart desirable pharmacological properties to the final compound, such as increased metabolic stability and improved binding affinity to biological targets. The hydroxymethyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety Information

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and all other chemicals. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in various palladium and copper-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the desirable cyclopropyl and hydroxymethyl functionalities.

Introduction

This compound is a valuable reagent for introducing the 4-(1-(hydroxymethyl)cyclopropyl)phenyl motif into organic molecules. This structural unit is found in a variety of biologically active compounds and functional materials. Cross-coupling reactions such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions provide efficient methods for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with this reagent.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2] this compound can be effectively coupled with a variety of aryl and heteroaryl halides or triflates.

General Reaction Scheme:
Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound is as follows:

  • To a reaction vial, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation:
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O906[Yield not available in search results]
23-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1008[Yield not available in search results]
31-IodonaphthalenePd(OAc)₂ (2) / SPhos (4)K₃PO₄THF/H₂O804[Yield not available in search results]
44-ChlorotoluenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O11012[Yield not available in search results]

Yields are representative and will vary depending on the specific substrate and reaction conditions.

Chan-Lam Coupling: Synthesis of Aryl Ethers and Amines

The Chan-Lam coupling provides a valuable method for the formation of C-O and C-N bonds using copper catalysts, offering an alternative to palladium-catalyzed methods.[3][4] This reaction can be performed under mild conditions and is often tolerant of air and moisture.[5]

General Reaction Scheme:
Experimental Protocol for C-O Coupling (Phenols):
  • To a reaction flask, add the phenol (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (1.2 mmol).

  • Add a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) (10 mL).

  • Add a base, such as pyridine or triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired aryl ether.

Experimental Protocol for C-N Coupling (Amines):
  • To a reaction tube, add the amine (1.0 mmol), this compound (1.5 mmol), and a copper catalyst such as Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Add a suitable solvent, such as methanol or ethanol (5 mL).

  • The reaction can be promoted by the addition of a ligand, such as pyridine or 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Stir the mixture at room temperature to 60 °C under an atmosphere of air for 24-72 hours.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonia solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:
EntryCoupling PartnerCatalyst (mol%)Base/LigandSolventTemp (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (120)PyridineDCMRT24[Yield not available in search results]
2AnilineCu(OAc)₂ (10)PyridineMeOH5048[Yield not available in search results]
3MorpholineCuBr₂ (10)NoneNeat6024[Yield not available in search results]
4ImidazoleCu(OTf)₂ (15)1,10-PhenanthrolineEtOHRT36[Yield not available in search results]

Yields are representative and will vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

While the Chan-Lam coupling is effective for C-N bond formation, the Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed method for coupling aryl halides or triflates with a broad range of amines.[6][7]

General Reaction Scheme:

Note: This would typically involve the synthesis of an aryl halide derivative of 4-(1-(hydroxymethyl)cyclopropyl)benzene first, followed by the amination.

Experimental Protocol:
  • Synthesize the corresponding aryl halide (e.g., 1-bromo-4-(1-(hydroxymethyl)cyclopropyl)benzene) from the boronic acid.

  • In a glovebox, charge a reaction vial with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Seal the vial and heat the mixture to 80-110 °C for 2-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the product by column chromatography.

Data Presentation:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-MethylanilinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10012[Yield not available in search results]
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane908[Yield not available in search results]
3BenzylaminePd-PEPPSI-IPr (3)-Cs₂CO₃THF806[Yield not available in search results]

Yields are representative and will vary depending on the specific substrate and reaction conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition Complex Ar-Pd(II)L2-X A->B C Transmetalation Intermediate Ar-Pd(II)L2-Ar' B->C Transmetalation C->A Reductive Elimination D Product Ar-Ar' C->D ArX Ar-X ArX->B Oxidative Addition ArBOH 4-(1-(hydroxymethyl)cyclopropyl) -phenylboronic acid ArBOH->C Base Base Base->C

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reactants inert Establish Inert Atmosphere reactants->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (EtOAc, H₂O, Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical Relationship of Reaction Components

Logical_Relationship cluster_inputs Reaction Inputs BoronicAcid 4-(1-(hydroxymethyl)cyclopropyl) -phenylboronic acid Reaction Cross-Coupling Reaction (Suzuki, Chan-Lam, etc.) BoronicAcid->Reaction CouplingPartner Coupling Partner (Ar-X, R-OH, R₂-NH) CouplingPartner->Reaction Catalyst Catalyst (Pd or Cu based) Catalyst->Reaction Base Base (e.g., K₂CO₃, NaOtBu) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Product Desired Coupled Product Reaction->Product

Caption: Logical relationship of components in a cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocyles Using 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of bioactive heterocycles utilizing 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.

Introduction

Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules.[1] The unique three-dimensional structure of the cyclopropyl group, coupled with the reactive potential of the phenylboronic acid moiety, makes this compound a valuable reagent in drug discovery. Its application is exemplified in the synthesis of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor.[2]

Key Application: Synthesis of a Filgotinib Precursor

A critical step in the synthesis of Filgotinib involves the Suzuki-Miyaura coupling of a boronic acid derivative with a heterocyclic halide.[3] This reaction efficiently forms a key carbon-carbon bond, assembling the core structure of the drug molecule.

Table 1: Reactants for Suzuki-Miyaura Coupling
Compound NameRoleMolecular FormulaMolar Mass ( g/mol )
N-(5-bromo-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamideHeterocyclic HalideC10H8BrN4O280.10
This compound pinacol esterBoronic Acid DerivativeC16H23BO3274.16
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)CatalystC34H28Cl2FeP2Pd810.66
Potassium Carbonate (K2CO3)BaseK2CO3138.21
1,4-Dioxane / WaterSolvent SystemC4H8O2 / H2O-
Table 2: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition
Temperature80-100 °C
Reaction Time4-12 hours
AtmosphereInert (Nitrogen or Argon)
Molar Ratio (Halide:Boronic Ester:Base:Catalyst)1 : 1.2 : 2 : 0.05

Experimental Protocol: Suzuki-Miyaura Coupling for Filgotinib Precursor Synthesis

This protocol outlines the synthesis of N-(5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, a key intermediate in the synthesis of Filgotinib.

Materials:

  • N-(5-bromo-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide (1.0 eq)

  • This compound pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(5-bromo-[2][3][4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, this compound pinacol ester, potassium carbonate, and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.[5]

Visualizing the Chemistry and Biology

To better understand the processes involved, the following diagrams illustrate the key chemical transformation and the biological pathway of the resulting bioactive molecule.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X (L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'-B(OR)2) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' (L2) transmetalation->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow General Synthesis Workflow start Starting Materials (Heterocyclic Halide, Boronic Acid Derivative) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Bioactive Heterocycle Precursor purification->product

Caption: General workflow for the synthesis of bioactive heterocycles.

Biological Activity and Signaling Pathway

The synthesized heterocycle, after further modification to Filgotinib, acts as a selective inhibitor of Janus Kinase 1 (JAK1). JAK kinases are intracellular enzymes that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and immune responses.

Filgotinib's mechanism of action involves the inhibition of the JAK-STAT signaling pathway.[4] This pathway is a primary communication route from cell surface receptors to the nucleus, leading to the transcription of genes involved in inflammation.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammatory Mediators) dna->transcription 6. Transcription filgotinib Filgotinib filgotinib->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by Filgotinib.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive heterocycles. The Suzuki-Miyaura coupling provides an efficient and robust method for its incorporation into complex molecular scaffolds, as demonstrated by its use in the synthesis of the JAK1 inhibitor, Filgotinib. The detailed protocols and diagrams provided herein serve as a practical guide for researchers engaged in the discovery and development of novel therapeutics.

References

Application Note and Protocols for the Scale-up Synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, an important building block in medicinal chemistry and drug development.[1] The protocols outlined below are designed to be robust and scalable, with a focus on safety, efficiency, and product purity.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive boronic acid moiety and a primary alcohol. This unique combination makes it a valuable intermediate for introducing the cyclopropyl-methanol pharmacophore into complex molecules, often leading to improved metabolic stability and binding affinity. The boronic acid group facilitates carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[1]

This application note details a reliable multi-step synthesis suitable for producing kilogram quantities of the target compound. It includes detailed experimental procedures, data summaries, and safety considerations to ensure successful and safe execution in a laboratory or pilot plant setting.

Overall Synthetic Strategy

The proposed synthetic route is a two-step process starting from commercially available (4-bromophenyl)(cyclopropyl)methanone. The key transformations involve a Grignard reaction to introduce the hydroxymethyl group and a subsequent Miyaura borylation to install the boronic acid functionality.

Synthesis_Workflow A Start: (4-bromophenyl)(cyclopropyl)methanone B Step 1: Grignard Reaction A->B 1. MeMgBr 2. NH4Cl (aq) C Intermediate: (4-bromophenyl)(cyclopropyl)methanol B->C Work-up & Purification D Step 2: Miyaura Borylation C->D 1. B2Pin2, Pd(dppf)Cl2, KOAc 2. Dioxane E Final Product: this compound D->E Work-up & Purification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Anhydrous solvents and inert atmosphere techniques are required for specific steps. A thorough risk assessment should be conducted before commencing any large-scale reaction.[2][3]

Step 1: Synthesis of (4-bromophenyl)(cyclopropyl)methanol

This step involves the addition of a methyl Grignard reagent to the ketone starting material.

  • Reaction Scheme: (4-bromophenyl)(cyclopropyl)methanone + MeMgBr → (4-bromophenyl)(1-methylcyclopropyl)methanol

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
(4-bromophenyl)(cyclopropyl)methanone225.085.0022.21
Methylmagnesium bromide (3.0 M in Et₂O)-10.0 L30.00
Anhydrous Tetrahydrofuran (THF)-50 L-
Saturated aqueous ammonium chloride (NH₄Cl)-25 L-
Ethyl acetate (EtOAc)-50 L-
Brine-20 L-
Anhydrous sodium sulfate (Na₂SO₄)-5.0 kg-
  • Procedure:

    • To a 100 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add (4-bromophenyl)(cyclopropyl)methanone (5.00 kg, 22.21 mol) and anhydrous THF (50 L).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add methylmagnesium bromide (3.0 M in Et₂O, 10.0 L, 30.00 mol) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (25 L).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 L).

    • Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate (5.0 kg), and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude product.

    • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield (4-bromophenyl)(cyclopropyl)methanol as a white solid.

  • Expected Yield and Purity:

ParameterValue
Yield85-95%
Purity (HPLC)>98%

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed Miyaura borylation reaction.

  • Reaction Scheme: (4-bromophenyl)(cyclopropyl)methanol + B₂Pin₂ → this compound pinacol ester → this compound

  • Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)
(4-bromophenyl)(cyclopropyl)methanol241.114.5018.66
Bis(pinacolato)diboron (B₂Pin₂)253.945.6822.39
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.730.2730.373
Potassium acetate (KOAc)98.145.5056.04
1,4-Dioxane (anhydrous)-60 L-
Ethyl acetate (EtOAc)-50 L-
Water-40 L-
2 M Hydrochloric acid (HCl)-As needed-
Heptane-30 L-
  • Procedure:

    • To a 100 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add (4-bromophenyl)(cyclopropyl)methanol (4.50 kg, 18.66 mol), bis(pinacolato)diboron (5.68 kg, 22.39 mol), potassium acetate (5.50 kg, 56.04 mol), and Pd(dppf)Cl₂ (0.273 kg, 0.373 mol).

    • Add anhydrous 1,4-dioxane (60 L) to the flask.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 L) and wash with water (2 x 20 L).

    • To hydrolyze the pinacol ester, stir the organic layer with 2 M HCl (20 L) for 4-6 hours at room temperature.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 L).

    • Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to a volume of approximately 10 L.

    • Add heptane (30 L) to precipitate the product.

    • Filter the solid, wash with heptane, and dry under vacuum to afford this compound as a white to off-white solid.

  • Expected Yield and Purity:

ParameterValue
Yield70-85%
Purity (HPLC)>97%

Purification and Characterization

Purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines). Recrystallization is often the most effective method for obtaining high-purity material on a large scale.

Purification_Workflow A Crude Product B Dissolution in Hot Solvent A->B e.g., EtOAc/Heptane C Hot Filtration B->C Remove insolubles D Crystallization C->D Cooling E Isolation & Drying D->E Filtration F Pure Product E->F

Caption: General purification workflow for the final product.

  • Characterization Data:

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 7.95 (s, 2H, B(OH)₂), 4.55 (t, J = 5.6 Hz, 1H, OH), 3.40 (d, J = 5.6 Hz, 2H, CH₂), 0.90-0.85 (m, 2H, cyclopropyl CH₂), 0.80-0.75 (m, 2H, cyclopropyl CH₂).

    • LC-MS (ESI): m/z 193.1 [M+H]⁺.

Safety and Handling

  • Organolithium Reagents (in alternative routes): If using organolithium reagents like n-butyllithium for direct borylation, extreme caution must be exercised due to their pyrophoric nature. These reactions should be conducted under a strictly inert atmosphere and at low temperatures.[4]

  • Boronic Acids: Arylboronic acids can be mutagenic and should be handled with care.[5] Appropriate containment and PPE are essential.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area.

  • Thermal Hazards: Exothermic reactions, such as Grignard reactions and quenching procedures, should be carefully controlled, especially on a large scale.[2] Monitoring the internal temperature is crucial.

Troubleshooting

  • Low Yield in Grignard Reaction: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. The quality of the Grignard reagent is also critical.

  • Incomplete Borylation: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used. The quality of the solvent and reagents is also important.

  • Purification Difficulties: If recrystallization is ineffective, consider forming a derivative, such as a boronate ester, for purification by chromatography, followed by hydrolysis.[6][7] Treating silica gel with boric acid can sometimes improve chromatographic purification of boronic acids.[8]

Conclusion

The protocols described in this application note provide a robust and scalable method for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Cyclopropylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving cyclopropylboronic acids.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of cyclopropylboronic acids in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Product

Q1: My Suzuki coupling reaction with cyclopropylboronic acid is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low or no yield in the Suzuki coupling of cyclopropylboronic acids is a frequent issue and can stem from several factors. The primary culprits are often the instability of the cyclopropylboronic acid, suboptimal reaction conditions, or an inactive catalyst. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source is active. For Pd(II) precatalysts like Pd(OAc)₂, confirm that in-situ reduction to the active Pd(0) species is occurring. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. The choice of ligand is also critical; bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or Buchwald ligands (e.g., XPhos, RuPhos) can be effective.[1][2]
Instability of Cyclopropylboronic Acid Cyclopropylboronic acid is prone to decomposition, particularly protodeboronation.[3] Use fresh or properly stored boronic acid. For enhanced stability, consider converting it to a potassium cyclopropyltrifluoroborate salt or a MIDA (N-methyliminodiacetic acid) boronate, which are more stable and can be used directly in the reaction.[4]
Suboptimal Base The choice and amount of base are crucial.[5] If using a common base like sodium carbonate (Na₂CO₃), consider switching to a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for this type of coupling.[5][6] The base activates the boronic acid for transmetalation.[7][8]
Inappropriate Solvent The solvent system can significantly impact the reaction.[9] A mixture of a non-polar solvent like toluene or dioxane with water is often effective. The aqueous phase helps to dissolve the base and facilitate the formation of the active boronate species.[9][10]
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[11]
Low Reaction Temperature Some Suzuki couplings, especially with challenging substrates, may require higher temperatures to proceed efficiently. If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, monitoring for potential decomposition.

Problem 2: Presence of Significant Side Products

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The most common side products in Suzuki couplings with cyclopropylboronic acid are the result of protodeboronation and homocoupling.

Common Side Products and Mitigation Strategies

Side Product Cause Minimization Strategies
Cyclopropane (from Protodeboronation) Cleavage of the C-B bond in the cyclopropylboronic acid by a proton source (e.g., water, acidic impurities). This is a major side reaction.[3]Use anhydrous solvents and reagents. Employ a stronger base to accelerate the desired coupling over protodeboronation. Using more stable derivatives like potassium cyclopropyltrifluoroborate can significantly reduce this side reaction.[3]
Biaryl (from Homocoupling) Coupling of two molecules of the aryl halide or two molecules of the boronic acid. This can be promoted by the presence of oxygen or Pd(II) species.[11]Rigorously degas the reaction mixture to remove oxygen. Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).

Frequently Asked Questions (FAQs)

Q3: How should I handle and store cyclopropylboronic acid to ensure its stability?

A3: Cyclopropylboronic acid can be unstable upon prolonged storage. It is best to use it fresh. If storage is necessary, it should be kept in a cool, dry place under an inert atmosphere. For long-term stability and easier handling, it is highly recommended to convert it to a more robust derivative like potassium cyclopropyltrifluoroborate or a MIDA boronate.[3][4] These derivatives are often crystalline, air- and moisture-stable solids.[3]

Q4: What are the recommended catalyst and ligand combinations for coupling with cyclopropylboronic acid?

A4: The optimal choice depends on the specific substrates. However, a common and effective system involves a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or a biarylphosphine ligand (e.g., XPhos, RuPhos).[1][2] Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ can also be effective.[6]

Q5: Can I use aryl chlorides as coupling partners with cyclopropylboronic acids?

A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. Their coupling often requires more forcing conditions, such as higher temperatures and more specialized catalyst systems. The use of bulky, electron-rich ligands like XPhos or n-BuPAd₂ in combination with a strong base like Cs₂CO₃ has been shown to be effective for the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides.[1][11]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the Suzuki coupling of cyclopropylboronic acid derivatives under various conditions.

Table 1: Comparison of Different Bases

Base Coupling Partner Catalyst/Ligand Solvent Yield (%)
K₃PO₄Aryl BromidePd(OAc)₂ / PCy₃Toluene/H₂O~64
Na₂CO₃4-ChlorobenzaldehydePPI-Cu-Ni-Pd NPsEtOH/H₂O98
K₂CO₃Aryl ChloridePd(OAc)₂ / XPhosTHF/H₂OHigh Yields
Cs₂CO₃Heteroaryl ChloridePd(OAc)₂ / n-BuPAd₂THF/H₂OModerate to Good
NaOHBromobenzenePd(OAc)₂ / Chiral Ligand-0 (low equiv.)

Yields are highly substrate-dependent and these values should be considered as representative examples.

Table 2: Comparison of Different Ligands

Ligand Catalyst Coupling Partner Base Yield (%)
PCy₃Pd(OAc)₂Aryl BromideK₃PO₄Good to Excellent
PPh₃Pd(OAc)₂Aryl BromideK₃PO₄Less Efficient
XPhosPd(OAc)₂Aryl ChlorideK₂CO₃High Yields
n-BuPAd₂Pd(OAc)₂Heteroaryl ChlorideCs₂CO₃Effective
RuPhosPd₂(dba)₃Benzyl ChlorideK₂CO₃Moderate to Good

This table illustrates the general effectiveness of different ligand types.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid

  • Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv.), cyclopropylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Loading: Add palladium acetate (Pd(OAc)₂, 0.05 equiv.) and tricyclohexylphosphine (PCy₃, 0.10 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate

  • Inert Atmosphere Setup: In a glovebox, charge a microwave vial with Pd(OAc)₂ (0.015 mmol), XPhos (0.03 mmol), potassium cyclopropyltrifluoroborate (0.505 mmol), and K₂CO₃ (1.5 mmol).[11]

  • Vessel Sealing and Purging: Seal the vial with a cap lined with a Teflon septum. Remove the vial from the glovebox and evacuate under vacuum, then purge with nitrogen. Repeat this cycle three times.[11]

  • Solvent Addition: Add a degassed 10:1 mixture of THF and water via syringe.[11]

  • Reaction: Heat the reaction mixture to 80 °C for the specified time (e.g., 48 hours), monitoring by an appropriate analytical method.[11]

  • Work-up and Purification: After cooling to room temperature, follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield check_catalyst Check Catalyst Activity and Ligand start->check_catalyst check_boronic_acid Assess Boronic Acid Stability start->check_boronic_acid optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Check for Side Reactions start->side_reactions inactive_catalyst Use fresh Pd source or pre-formed Pd(0). Select appropriate ligand. check_catalyst->inactive_catalyst unstable_boronic_acid Use fresh boronic acid or switch to trifluoroborate/MIDA ester. check_boronic_acid->unstable_boronic_acid suboptimal_conditions Screen different bases (e.g., K3PO4) and solvents (e.g., Toluene/H2O). Ensure rigorous degassing. optimize_conditions->suboptimal_conditions protodeboronation Use anhydrous conditions. Use stable boronic acid derivative. side_reactions->protodeboronation Protodeboronation? homocoupling Ensure thorough degassing to remove oxygen. side_reactions->homocoupling Homocoupling?

Caption: A decision tree for troubleshooting common issues.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid Derivative, Base) catalyst 2. Add Catalyst System (Pd Source + Ligand) reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent degas 4. Degas Reaction Mixture solvent->degas react 5. Heat Reaction and Monitor degas->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling.

Reaction_vs_Side_Reactions cluster_main Desired Suzuki Coupling cluster_side Common Side Reactions A Ar-X + c-Pr-B(OH)2 C Ar-c-Pr A->C [Pd], Base B Pd(0) D c-Pr-B(OH)2 E Cyclopropane D->E H+ F Ar-X or c-Pr-B(OH)2 G Ar-Ar or c-Pr-c-Pr F->G [Pd], O2

References

Preventing protodeboronation of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing a common side reaction known as protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This leads to the formation of 1-(hydroxymethyl)cyclopropyl)benzene as a byproduct, reducing the yield of your desired product in reactions like Suzuki-Miyaura cross-coupling.[3] Boronic acids with electron-donating groups and those prone to instability, such as some cyclopropyl boronic acids, can be particularly susceptible to this side reaction.[4][5]

Q2: What are the primary factors that trigger protodeboronation?

A2: Several factors can promote protodeboronation, including:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]

  • Basic Conditions: While necessary for many cross-coupling reactions, bases can form boronate species that are more susceptible to protonolysis.[1][6]

  • Elevated Temperatures: Higher reaction temperatures often accelerate the rate of protodeboronation.[2]

  • Palladium Catalyst: Certain palladium species can catalyze the protodeboronation reaction.[2]

  • pH of the Medium: The pH of the reaction mixture is a critical factor, as it influences the speciation of the boronic acid.[1]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can monitor the progress of your reaction and detect protodeboronation by using techniques such as:

  • Thin Layer Chromatography (TLC): Compare the reaction mixture to a standard of the expected protodeboronated byproduct, 1-(hydroxymethyl)cyclopropyl)benzene.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can identify and quantify the boronic acid, the desired product, and the protodeboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for the aromatic protons of the byproduct, which will differ from the starting material and the desired product.

Troubleshooting Guide

This guide provides specific troubleshooting steps to minimize protodeboronation of this compound in your experiments.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 1-(hydroxymethyl)cyclopropyl)benzene byproduct Protodeboronation of the boronic acid.Proceed through the troubleshooting steps below to identify and mitigate the cause.
Reaction at elevated temperature shows significant byproduct formation. Thermal decomposition and protodeboronation are accelerated at higher temperatures.Optimize the reaction temperature. Attempt the reaction at a lower temperature, even room temperature, though this may require a longer reaction time or a more active catalyst system.[7]
High concentration of water in the reaction mixture. Water acts as a proton source for protodeboronation.Use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water. Consider using a Dean-Stark trap for reactions run at higher temperatures to remove water azeotropically.[8]
Inappropriate choice of base. Strong bases can promote the formation of highly reactive boronate anions, which are prone to protodeboronation.[6]Screen different bases. Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. The choice of base can be critical in Suzuki-Miyaura coupling.[9][10]
Decomposition of the boronic acid before or during the reaction. Cyclopropyl boronic acids can be inherently unstable.[4]1. Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters can exhibit greater stability and release the boronic acid slowly in situ.[4][11] 2. Fresh Reagents: Use freshly purchased or prepared this compound. Store it under an inert atmosphere at a low temperature.
Catalyst-mediated protodeboronation. The palladium catalyst, especially at high loadings or with certain ligands, can promote protodeboronation.1. Catalyst Screening: Test different palladium catalysts and ligands. Catalysts with bulky, electron-rich phosphine ligands can sometimes suppress protodeboronation by favoring the desired cross-coupling pathway. 2. Lower Catalyst Loading: Use the minimum effective catalyst loading to reduce the chance of side reactions.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a general method for protecting the boronic acid as a more stable pinacol ester, which can help mitigate protodeboronation.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1 equivalent) and pinacol (1.1 equivalents).

  • Add a sufficient amount of toluene to dissolve the reagents.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizing Reaction Pathways

To better understand the chemical processes involved, the following diagrams illustrate the desired reaction pathway versus the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation A Aryl Halide (Ar-X) D Oxidative Addition A->D B 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid (R-B(OH)2) G Transmetalation B->G K Protodeboronation (Side Reaction) B->K C Pd(0) Catalyst C->D E Ar-Pd(II)-X D->E E->G F Base F->G F->K can promote H Ar-Pd(II)-R G->H I Reductive Elimination H->I I->C Regenerated J Desired Product (Ar-R) I->J L Byproduct (R-H) K->L M Proton Source (e.g., H2O) M->K

Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.

Mitigation_Strategy cluster_0 Problem: Unstable Boronic Acid cluster_1 Solution: In Situ Generation from a Stable Precursor A 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid B Protodeboronation A->B High Susceptibility C Stable Boronic Ester (e.g., MIDA or Pinacol) D Slow Release (Hydrolysis) C->D E Low Concentration of Active Boronic Acid D->E F Suzuki Coupling E->F Favored G Protodeboronation E->G Minimized

Caption: Strategy to minimize protodeboronation using a stable boronic ester.

References

Side reactions of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the recommended solutions to help you optimize your reactions and overcome common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing significant formation of a byproduct that appears to be benzene with a (1-(hydroxymethyl)cyclopropyl) group, but without my coupled partner. What is this, and how can I prevent it?

A1: This is a classic case of protodeboronation, a major side reaction where the C–B bond is cleaved and replaced by a C–H bond. [1][2] For your specific reagent, this results in the formation of (1-(4-iodophenyl)cyclopropyl)methanol. This side reaction is particularly problematic under certain conditions and can significantly reduce the yield of your desired cross-coupled product.[2]

Root Causes & Mechanistic Insight: Protodeboronation is often accelerated by:

  • Excess Water and Base: While Suzuki couplings often use aqueous bases, the presence of a proton source (like water) combined with a strong base can facilitate the protonolysis of the boronic acid.[1][3] The reaction is often fastest at high pH, which favors the formation of the more reactive arylboronate anion.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired coupling.[4][5]

  • Inefficient Transmetalation: If the transmetalation step in the catalytic cycle is slow (e.g., due to a poorly chosen ligand or a less reactive coupling partner), the boronic acid has more time to decompose via protodeboronation.[4]

Troubleshooting & Preventative Measures:

StrategyRationaleRecommended Action
Optimize Base Selection Milder bases are less likely to promote rapid protodeboronation.[1][4]Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ .[4][6] Finely powdered bases are often more effective.[4]
Protect the Boronic Acid Converting the boronic acid to a more stable form can prevent premature decomposition.For challenging couplings, consider converting the boronic acid to a pinacol ester (BPin), MIDA ester, or trifluoroborate salt .[4][7] These derivatives often exhibit "slow-release" of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][7]
Control Water Content While some water can be beneficial, excess water provides a proton source for the side reaction.Use anhydrous solvents and consider a base like potassium trimethylsilanolate (TMSOK) for strictly anhydrous conditions.[4] Alternatively, use a well-defined solvent/water mixture (e.g., 4:1 Dioxane/H₂O) rather than an excess.[4]
Lower Reaction Temperature Reduce the rate of the undesired decomposition pathway.Run the reaction at the lowest temperature that affords a reasonable rate for the main reaction (e.g., start at 80 °C and adjust as needed).[4][8]
Q2: My reaction is producing a symmetrical biaryl, the dimer of this compound. What causes this homocoupling, and how can I suppress it?

A2: The formation of a symmetrical biaryl is due to a side reaction called homocoupling. This occurs when two molecules of the boronic acid react with each other instead of with the aryl halide partner.[6][9]

Root Causes & Mechanistic Insight: Homocoupling is primarily promoted by:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II).[6][10] This Pd(II) species can then undergo a stoichiometric reaction with the boronic acid, leading to the homocoupled product and regenerating Pd(0).[10][11]

  • Inefficient Catalyst Reduction: If a Pd(II) precatalyst (like Pd(OAc)₂) is not efficiently reduced to the active Pd(0) state, the residual Pd(II) can drive homocoupling.[6][10]

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst is more likely to react with the more abundant boronic acid, leading to homocoupling.

Troubleshooting & Preventative Measures:

StrategyRationaleRecommended Action
Rigorous Degassing Removing dissolved oxygen is the most critical step to prevent catalyst oxidation and subsequent homocoupling.[1][10]Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[4] The "freeze-pump-thaw" method is highly effective for complete oxygen removal.
Choice of Catalyst Using a pre-formed Pd(0) catalyst eliminates the need for an in-situ reduction step, minimizing the presence of Pd(II).Use a Pd(0) source like Pd(PPh₃)₄ . If using a Pd(II) precatalyst, ensure your ligands and conditions are suitable for its efficient reduction.[4][6]
Optimize Ligand Choice Bulky, electron-rich ligands can accelerate the oxidative addition step, favoring the desired cross-coupling pathway over homocoupling.For challenging couplings, consider using Buchwald dialkylbiaryl phosphine ligands like SPhos or XPhos .[4][6]
Control Reaction Stoichiometry Using a slight excess of the boronic acid is common, but a large excess can favor side reactions.Start with 1.1-1.2 equivalents of the boronic acid relative to the limiting aryl halide.
Q3: Could the hydroxymethyl (-CH₂OH) or cyclopropyl groups be causing specific issues under my reaction conditions?

A3: Yes, while generally robust, these functional groups can participate in side reactions under certain conditions.

Hydroxymethyl Group Considerations: The primary alcohol of the hydroxymethyl group is generally stable under standard Suzuki conditions. However, it can be a site for coordination to the palladium center or interact with the base. While typically not a major issue, if you suspect interference:

  • Protection: In rare, highly sensitive cases, you could protect the alcohol as a silyl ether (e.g., TBS) or another suitable protecting group, though this adds synthetic steps.

  • Base Choice: Ensure the base is not strong enough to deprotonate the alcohol to a significant extent, which could lead to unforeseen reactivity. Bases like K₂CO₃ and K₃PO₄ are generally compatible.[6]

Cyclopropyl Ring Stability: The cyclopropyl group is a strained ring system, but it is remarkably stable under most Suzuki-Miyaura conditions.[12] The C-C bonds of the cyclopropane are strong and not typically cleaved by the palladium catalyst in this context.[13]

  • Palladium-Catalyzed Ring Opening: While rare in this specific context, palladium catalysts can mediate the ring-opening of cyclopropyl groups, particularly in cyclopropyl ketones or under specific oxidative conditions.[14][15] However, for this compound, this is highly unlikely to be a competitive pathway in a standard Suzuki reaction. The stability of the adjacent carbocation is a key factor, and the structure of this reagent favors ring integrity.[16] If you observe unexpected byproducts that suggest ring opening, a thorough re-evaluation of your catalyst system and reaction conditions is warranted.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and major side reactions, consider the following workflow.

Suzuki_Pathways cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + Ar'B(OH)₂ + Base Homo Homocoupling ArPdX->Homo + Ar'B(OH)₂ (Slow OxAdd) ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-Ar') RedElim->Product BoronicAcid Ar'B(OH)₂ Proto Protodeboronation BoronicAcid->Proto + H₂O/Base + Heat ProtoProduct Ar'-H Proto->ProtoProduct HomoProduct Ar'-Ar' Homo->HomoProduct

Caption: Key pathways in Suzuki coupling and competing side reactions.

Recommended Starting Protocol

This is a generalized procedure and should be optimized for your specific aryl halide partner.

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv, limiting reagent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.[4]

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.[4]

  • Catalyst Addition: Add the palladium catalyst to the flask under positive inert gas pressure.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[6]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Corrective Actions Start Low Yield or Complex Mixture? CheckProto Is Protodeboronation Product (Ar'-H) Observed? Start->CheckProto CheckHomo Is Homocoupling Product (Ar'-Ar') Observed? CheckProto->CheckHomo No Sol_Proto 1. Switch to milder base (K₃PO₄). 2. Lower reaction temperature. 3. Use boronic ester (MIDA/Pinacol). CheckProto->Sol_Proto Yes CheckSM Is Unreacted Starting Material Observed? CheckHomo->CheckSM No Sol_Homo 1. Ensure rigorous degassing. 2. Use a Pd(0) catalyst source. 3. Screen more active ligands (SPhos). CheckHomo->Sol_Homo Yes Success Reaction Optimized CheckSM->Success No (Other Issues) Sol_SM 1. Increase temperature. 2. Switch to a more active catalyst system. 3. Verify reagent purity. CheckSM->Sol_SM Yes Sol_Proto->Start Re-run Sol_Homo->Start Re-run Sol_SM->Start Re-run

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of Products from 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid. The focus is on the purification of products from reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of reaction products.

Issue 1: Difficulty in Separating the Product from Starting Materials by Column Chromatography

Question: I am having trouble separating my desired biaryl product from the unreacted aryl halide and boronic acid starting materials using silica gel column chromatography. The spots are very close on the TLC plate. What can I do?

Answer: Co-elution of product and starting materials is a common issue, especially if they have similar polarities. The presence of the hydroxymethyl group in your product can increase its polarity, sometimes making it similar to the starting boronic acid. Here are some solutions:

Troubleshooting Table: Poor Separation in Column Chromatography

Potential CauseRecommended Solution
Inappropriate Solvent System Optimize the eluent system. Try a different solvent system with alternative selectivities, such as switching from ethyl acetate/hexanes to dichloromethane/methanol or acetone/chloroform.[1]
Add a small amount of a modifier to your eluent. For example, a few drops of acetic acid can help to streak acidic impurities like residual boronic acid, while a small amount of triethylamine can help with basic impurities.[1]
Use a shallower gradient during flash chromatography to improve resolution between closely eluting spots.
Overloaded Column Use a larger column with more silica gel relative to the amount of crude product being loaded.[1]
Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of a low-polarity solvent.[1]
Product and Starting Material Have Very Similar Rf Values If optimization of column chromatography is unsuccessful, consider alternative purification methods such as recrystallization or preparative HPLC.
Issue 2: Product is Contaminated with Boronic Acid Homocoupling Byproduct

Question: My purified product is contaminated with a significant amount of the homocoupled byproduct of this compound. How can I remove this impurity?

Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2][3] These symmetrical biaryl byproducts can sometimes be challenging to separate from the desired unsymmetrical product.

Troubleshooting Table: Removal of Homocoupling Byproduct

Potential Cause of Byproduct FormationPurification Strategy
Reaction conditions favoring homocoupling Recrystallization: This is often the most effective method for removing homocoupling byproducts. The difference in symmetry and crystal packing ability between your desired product and the homocoupled dimer can be exploited.
* Solvent Selection: Test a variety of solvent systems. Common choices include ethanol, ethanol/water, hexanes/ethyl acetate, or toluene.[4][5]
Similar Polarity to the Desired Product Column Chromatography Optimization: If recrystallization is not feasible, meticulous optimization of your column chromatography is necessary.
* Eluent System: As with separating starting materials, experiment with different solvent systems to maximize the difference in Rf values.
* Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if standard silica gel fails to provide adequate separation.
Issue 3: Low Recovery of a Polar Product from the Workup

Question: My reaction appears to be successful by TLC, but I am losing a significant amount of my polar, hydroxyl-containing product during the aqueous workup. What could be the cause and how can I prevent this?

Answer: The hydroxymethyl group on your product increases its water solubility. During the extraction phase of the workup, a portion of your product may be partitioning into the aqueous layer, leading to low isolated yields.

Troubleshooting Table: Low Recovery of Polar Products

Potential CauseRecommended Solution
Product Partitioning into the Aqueous Layer Back-extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate), re-extract the aqueous layer multiple times (2-3 times) with fresh organic solvent to recover the dissolved product.[1]
Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to "salt out" the dissolved product from any residual water into the organic phase.
Use a More Polar Extraction Solvent: If you are using a less polar solvent like diethyl ether, switch to a more polar, water-immiscible solvent such as ethyl acetate or dichloromethane.
Formation of Emulsions Brine Addition: Adding brine can help to break up emulsions.
Filtration: Filtering the emulsified mixture through a pad of Celite can sometimes resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a Suzuki-Miyaura reaction with this compound?

A1: Besides unreacted starting materials, the most common impurities are:

  • Homocoupled boronic acid: This results from the coupling of two molecules of the boronic acid.[2]

  • Protodeboronated starting material: The boronic acid group is replaced by a hydrogen atom.[2]

  • Dehalogenated starting material: The halide on your coupling partner is replaced by a hydrogen atom.[2]

  • Residual Palladium Catalyst: This can often be removed by filtration through a plug of silica gel or Celite, or by using specific palladium scavengers.

Q2: Can I use recrystallization to purify my product? What solvents should I try?

A2: Yes, recrystallization is an excellent purification method for solid products.[6] The choice of solvent is crucial and often requires some experimentation. For biaryl products containing a polar hydroxyl group, consider the following solvent systems:

  • Single solvents: Ethanol, isopropanol, or water (if the product has sufficient polarity and is stable at high temperatures).[4]

  • Solvent pairs: Hexanes/ethyl acetate, hexanes/acetone, toluene, or aqueous methanol.[4][5] The general approach is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then either cool it or add a "poor" solvent in which it is insoluble to induce crystallization.[7]

Q3: My product seems to be sticking to the silica gel during column chromatography. What can I do?

A3: The hydroxyl group in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor recovery.

  • Deactivating the Silica: You can try pre-treating the silica gel with a small amount of triethylamine in the eluent to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) with a polar eluent (e.g., acetonitrile/water or methanol/water) can be a good alternative.

Q4: How can I confirm that the impurity in my product is the homocoupled dimer?

A4: The homocoupled dimer will have a molecular weight that is roughly double that of the deboronated starting material. You can use mass spectrometry (MS) to identify the molecular weight of the impurity. Additionally, the 1H NMR spectrum of the homocoupled product will be symmetric, which can help in its identification if you can isolate it or if its signals are distinct in the mixture.

Experimental Protocols

Protocol 1: General Workup and Extraction
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Dry pack a glass column with the appropriate amount of silica gel.

  • Equilibrate the Column: Run the chosen eluent system (e.g., a low polarity mixture of hexanes and ethyl acetate) through the column until the silica is fully wetted and settled.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply positive pressure to begin elution.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent System: Select a suitable solvent or solvent pair by testing the solubility of small amounts of your crude product. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[6]

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Solvent Pair: While the solution is hot, add the second solvent (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool as described above.

  • Isolate the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.[6]

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Add Solvent and Degas A->B C 3. Add Palladium Catalyst B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Cool and Quench D->E F 6. Aqueous Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography OR Recrystallization G->H I 9. Characterize Pure Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction followed by workup and purification.

Troubleshooting Logic for Purification

G cluster_pure cluster_impure start Crude Product Obtained check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity pure_product Product is Pure check_purity->pure_product Yes impure_product Product is Impure check_purity->impure_product No identify_impurity Identify Main Impurity impure_product->identify_impurity start_materials Starting Materials identify_impurity->start_materials Unreacted SMs homocoupling Homocoupling Byproduct identify_impurity->homocoupling Symmetrical Dimer other_byproducts Other Byproducts identify_impurity->other_byproducts Unknowns purify_sm Optimize Column Chromatography (Solvent, Gradient) start_materials->purify_sm purify_homo Recrystallization OR Prep-HPLC homocoupling->purify_homo purify_other Consider Acid/Base Wash OR Alternative Chromatography other_byproducts->purify_other

Caption: A logical workflow for troubleshooting the purification of Suzuki-Miyaura coupling reaction products.

Common Side Reactions

G cluster_reactants cluster_products boronic_acid Ar-B(OH)₂ (4-(1-(hydroxymethyl)cyclopropyl) -phenylboronic acid) desired_product Desired Product Ar-Ar' boronic_acid->desired_product homocoupling Homocoupling Ar-Ar boronic_acid->homocoupling protodeboronation Protodeboronation Ar-H boronic_acid->protodeboronation aryl_halide Ar'-X (Aryl Halide) aryl_halide->desired_product dehalogenation Dehalogenation Ar'-H aryl_halide->dehalogenation

Caption: Common side reactions observed in Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in catalytic reactions, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) state.[1] If catalyst decomposition is suspected, consider using a more stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2][3] It is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura couplings, excess water can lead to protodeboronation of the boronic acid.[2] The use of anhydrous solvents and reagents is advisable, with controlled addition of water if required by the specific catalytic system.

  • Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of the substrate or catalyst. Ensure the base is finely powdered and dry.

Q2: I am observing a black precipitate in my reaction mixture. Is this indicative of catalyst deactivation?

A2: The formation of a black precipitate, commonly known as palladium black, is often an indication of catalyst agglomeration and deactivation. This reduces the surface area of the catalytically active palladium, thereby slowing down or halting the reaction. This can be caused by high temperatures, improper ligand choice, or the presence of oxygen. The use of bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst and prevent aggregation.[4]

Q3: Are there any specific stability concerns related to the this compound structure?

A3: Yes, the cyclopropyl group in boronic acids can make them susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This effectively removes the nucleophile from the reaction. To mitigate this, using milder bases, carefully controlling the amount of water, and using more stable boronic esters (e.g., pinacol esters) can be beneficial.[2] The hydroxymethyl group is generally stable under typical Suzuki-Miyaura conditions but could potentially coordinate to the metal center, although this is less commonly observed as a major deactivation pathway.

Q4: What are common side reactions to be aware of when using this compound?

A4: Besides protodeboronation, the main side reaction to monitor is the homocoupling of the boronic acid to form a biaryl species derived from two molecules of the boronic acid.[1] This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[2][3] Thorough degassing and maintaining an inert atmosphere are the primary methods to suppress this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a more robust precatalyst (e.g., a palladacycle).
Insufficiently inert atmosphereDegas solvents thoroughly by sparging with an inert gas. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of argon or nitrogen.
Improper baseScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely ground.
Protodeboronation of the boronic acidUse a milder base. Minimize water content. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).
Formation of Palladium Black Catalyst agglomerationUse bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to stabilize the Pd(0) species. Optimize the reaction temperature; high temperatures can accelerate decomposition.
Significant Homocoupling of Boronic Acid Presence of oxygenRigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.
High catalyst loadingTry reducing the catalyst loading, as this can sometimes favor homocoupling.
Inconsistent Reaction Times Poor reagent solubilityEnsure all reagents are soluble in the chosen solvent system at the reaction temperature. If necessary, screen alternative solvents.
Inefficient stirringUse vigorous stirring to ensure proper mixing of the heterogeneous mixture (if applicable).

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Illustrative Effect of Base and Solvent on Yield

Entry Base (equiv) Solvent System Temperature (°C) Illustrative Yield (%) Key Observation
1K₂CO₃ (2.0)Toluene/H₂O (4:1)9075Moderate yield, some side products.
2K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)9088Improved yield, cleaner reaction.
3Cs₂CO₃ (2.0)THF/H₂O (4:1)7092High yield at a lower temperature.
4NaOtBu (2.0)Toluene10045Significant protodeboronation and catalyst decomposition.

Table 2: Illustrative Effect of Ligand on Catalyst Stability and Yield

Entry Palladium Source Ligand Ligand:Pd Ratio Temperature (°C) Illustrative Yield (%) Observation of Pd Black
1Pd(OAc)₂PPh₃4:110065Significant
2Pd₂(dba)₃SPhos2:18095Minimal
3Pd(OAc)₂XPhos2:18093Minimal
4Pd(PPh₃)₄--10070Moderate

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd_Black Palladium Black (Inactive) Pd(0)L2->Pd_Black Aggregation Ligand_Degradation Ligand Degradation Pd(0)L2->Ligand_Degradation Side Reactions Oxidized_Pd Oxidized Pd(II) (Inactive) Pd(0)L2->Oxidized_Pd Oxygen Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degassing, Purging) check_reagents->check_atmosphere check_conditions Review Reaction Conditions (Temperature, Concentration) check_atmosphere->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) check_conditions->side_reactions optimize_catalyst Optimize Catalyst System (Ligand, Precatalyst) side_reactions->optimize_catalyst If catalyst deactivation is suspected optimize_base Optimize Base and Solvent side_reactions->optimize_base If side reactions are prevalent success Successful Reaction optimize_catalyst->success optimize_base->success

References

Technical Support Center: Suzuki-Miyaura Couplings with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The inherent steric hindrance from the cyclopropyl group proximal to the boronic acid moiety presents unique challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common causes?

A1: Low yields with this substrate are typically due to a combination of steric hindrance and boronic acid instability. The primary factors to investigate are:

  • Inefficient Catalytic System: The steric bulk of the cyclopropyl group impedes the transmetalation step of the catalytic cycle. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom. This is particularly common with cyclopropylboronic acids, especially in the presence of excess water or acidic conditions.[2]

  • Boronic Acid Instability: Arylboronic acids can degrade upon storage or form unreactive anhydride trimers (boroxines).[3] Using fresh or properly stored boronic acid is critical.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid without promoting side reactions. An inadequate base may not facilitate transmetalation effectively.[1]

Q2: I am observing significant amounts of a homocoupled by-product from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's cycle.[4] To minimize this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[4]

Q3: What are the recommended starting conditions for a coupling reaction with this sterically hindered boronic acid?

A3: For sterically hindered substrates, more forcing conditions and specialized catalyst systems are required.[4] A robust starting point would be:

  • Catalyst/Ligand: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex, combined with a bulky, electron-rich biarylphosphine ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices.[1][5] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[6]

  • Base: A moderately strong base is recommended. Potassium phosphate (K₃PO₄) is often a reliable choice. For particularly challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) can be effective.[1]

  • Solvent: A polar aprotic solvent or a mixture including water is often used. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[2][7]

  • Temperature: Elevated temperatures, typically in the range of 80–110 °C, are necessary to overcome the activation energy barrier associated with steric hindrance.[4]

Q4: Can I use this boronic acid with aryl chloride coupling partners?

A4: Yes, but coupling with aryl chlorides is significantly more challenging than with bromides or iodides due to the strength of the C-Cl bond. This requires a highly active catalyst system. The use of bulky, electron-rich ligands like Buchwald's SPhos or advanced N-heterocyclic carbene (NHC) ligands is generally necessary to achieve reasonable yields with aryl chlorides.[6][8][9]

Troubleshooting Guide

Issue: Low or No Product Formation
Potential CauseRecommended Action
Inactive Catalyst System Switch to a more robust ligand. For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands are essential.[1][4] Increase catalyst loading if necessary.
Boronic Acid Degradation Use fresh boronic acid. Commercially available boronic acids can contain unreactive boroximes.[3] Consider converting the boronic acid to a more stable potassium trifluoroborate or MIDA boronate salt for storage and use.[2][4]
Ineffective Base If using a mild base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1]
Protodeboronation Ensure anhydrous solvents are used where appropriate (though a small amount of water is often beneficial with phosphate/carbonate bases).[2][10] Use a more stable boronic acid derivative like a trifluoroborate salt.[4]
Low Reaction Temperature Increase the reaction temperature. Sterically hindered couplings often require heating between 80-110 °C to proceed at a reasonable rate.[4]
Data Presentation: Effect of Ligand and Base on Yield

The following table summarizes typical results for the coupling of sterically hindered arylboronic acids with an aryl bromide, demonstrating the critical impact of ligand and base selection.

Catalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100< 10
Pd(OAc)₂SPhos K₂CO₃Dioxane/H₂O10075
Pd(OAc)₂XPhos K₃PO₄Toluene/H₂O11092
Pd₂(dba)₃RuPhos K₃PO₄Dioxane/H₂O10095
Pd(OAc)₂SPhos K₃PO₄ Dioxane/H₂O10091
Pd(OAc)₂SPhos Cs₂CO₃Dioxane/H₂O10088

Data is representative and compiled from general findings for sterically hindered Suzuki-Miyaura couplings.[1][5]

Experimental Protocols

Detailed Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

2. Reaction Assembly:

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by a suitable method (TLC, GC-MS, or LC-MS).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Weigh Reagents: Ar-X, Boronic Acid, Base r1 Combine Reagents & Catalyst p1->r1 p2 Prepare Catalyst System: Pd Source + Ligand p2->r1 r2 Evacuate & Backfill with Inert Gas r1->r2 r3 Add Degassed Solvent r2->r3 r4 Heat & Stir (e.g., 100 °C) r3->r4 r5 Monitor Progress (TLC, LC-MS) r4->r5 w1 Cool & Dilute r5->w1 Reaction Complete w2 Aqueous Wash (H₂O, Brine) w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic Diagram

G start Low or No Yield c1 Check Catalyst System (Pd Source + Ligand) start->c1 c2 Check Boronic Acid (Age, Purity) start->c2 c3 Check Reaction Conditions (Base, Solvent, Temp) start->c3 s1a Use Bulky Ligand (e.g., SPhos, XPhos) c1->s1a Ineffective? s2a Use Fresh Boronic Acid c2->s2a Old? s3a Use Stronger Base (e.g., K₃PO₄) c3->s3a Mild? s1b Increase Catalyst Loading s1a->s1b s2b Convert to Stable Form (Trifluoroborate, MIDA) s2a->s2b s3b Increase Temperature s3a->s3b

References

Technical Support Center: Suzuki Reactions with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield or failing completely?

Low yields or reaction failures can stem from several factors. The primary culprits are often the instability of the boronic acid, suboptimal reaction conditions, or an inactive catalyst.[1] The cyclopropyl group can be susceptible to side reactions, and the hydroxymethyl group may introduce additional complexities.

Q2: What are the common side reactions observed with this boronic acid, and how can they be minimized?

The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excess base and the presence of water.[2] To minimize this, use anhydrous solvents, carefully select a weaker base or control the stoichiometry of a stronger base, and consider converting the boronic acid to a more stable form like a pinacol ester (Bpin).[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored in the presence of oxygen, which can also deactivate the Pd(0) catalyst.[1][3][4] Thoroughly degassing all solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) is crucial to prevent this.[1]

Q3: How should I handle and store this compound to ensure its stability?

Boronic acids, particularly those with sensitive functional groups like cyclopropyls, can be unstable during long-term storage.[1] It is best to use it fresh. If storage is necessary, keep it in a cool, dry place under an inert atmosphere. For enhanced stability, consider converting it to a more robust derivative, such as a potassium trifluoroborate or a MIDA (N-methyliminodiacetic acid) boronate, which are often crystalline, air- and moisture-stable solids.[1][5] These derivatives can often be used directly in the coupling reaction.[1]

Q4: What are the recommended starting conditions for a Suzuki reaction with this boronic acid?

For challenging substrates, a robust catalyst system is recommended. Consider a palladium(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or SPhos.[1][2] A common base choice is a phosphate, like K₃PO₄.[1][2] A solvent system of toluene/water or dioxane/water is often effective.[1][2][6]

Troubleshooting Guide

If you are experiencing poor yields, follow this troubleshooting guide to identify and resolve the issue.

Problem 1: Low to No Product Formation with Starting Material Consumed

This scenario suggests that while the aryl halide is being consumed, the desired product is not being formed efficiently, pointing towards side reactions or catalyst inhibition.

Potential Causes & Solutions:

CauseRecommended Action
Protodeboronation Use anhydrous solvents and reagents. Reduce the amount of base or switch to a weaker base. Consider converting the boronic acid to a more stable ester (e.g., pinacol).[2]
Homocoupling Ensure thorough degassing of all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[1]
Catalyst Inhibition The hydroxymethyl group might be coordinating with the palladium center. Try a different ligand that can minimize this interaction.
Problem 2: No Reaction, Starting Materials Unchanged

This indicates a fundamental issue with the reaction setup or the activity of the catalytic system.

Potential Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium source and ligand are of good quality and have been stored properly. Use a fresh batch if in doubt. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[6]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere.[1][6]
Suboptimal Temperature The reaction may require a higher temperature to proceed. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Incorrect Base The chosen base may not be effective in activating the boronic acid for transmetalation.[7][8][9] Screen different bases such as carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), or hydroxides (NaOH).

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for optimization.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PCy₃ or SPhos, 4-10 mol%) under the inert atmosphere. Add this mixture to the Schlenk flask.

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., toluene/water 10:1 or dioxane/water 4:1). Add the solvent to the reaction flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2][6]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][6]

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Reaction check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed check_sm->sm_consumed Yes no_reaction No Reaction check_sm->no_reaction No side_reactions Investigate Side Reactions: - Protodeboronation - Homocoupling sm_consumed->side_reactions check_catalyst Check Catalyst Activity & Inert Atmosphere no_reaction->check_catalyst optimize_conditions Optimize Conditions: - Use anhydrous solvents - Degas thoroughly - Adjust base/ligand side_reactions->optimize_conditions screen_params Screen Reaction Parameters: - Temperature - Base - Solvent check_catalyst->screen_params

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

Suzuki Catalytic Cycle and Common Pitfalls

SuzukiCycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R¹-X o2_deact O₂ Deactivation pd0->o2_deact pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L_n-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 regenerates product R¹-R² (Product) red_elim->product pd_black Pd Black (Inactive) o2_deact->pd_black protodeboronation Protodeboronation boronic_acid R²B(OH)₂ boronic_acid->transmetal + Base boronic_acid->protodeboronation + H₂O/Base homocoupling Homocoupling boronic_acid->homocoupling + O₂

Caption: Suzuki catalytic cycle with key side reactions.

References

Troubleshooting low conversion with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during experiments with 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes?

A1: Low conversion in Suzuki-Miyaura coupling can stem from several factors. The primary areas to investigate are the quality of the boronic acid, the reaction conditions, and the choice of reagents.

  • Reagent Quality:

    • Boronic Acid Purity: Commercially available boronic acids can contain inactive trimeric anhydrides, known as boroximes.[1] To ensure high reactivity, consider recrystallizing the boronic acid before use.[1]

    • Solvent and Base Quality: Ensure that your solvents are anhydrous and your base is of high purity and appropriately stored.

  • Reaction Conditions:

    • Inadequate Catalyst Activation: The palladium catalyst may not be properly activated. Ensure your reaction setup is oxygen-free, as oxygen can deactivate the catalyst.[1]

    • Incorrect Base: The choice of base is crucial for activating the boronic acid.[2] Weaker bases may not be sufficient to facilitate the transmetalation step.

    • Suboptimal Temperature: The reaction temperature may be too low for the specific substrates and catalyst system being used.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be cleaved from the aryl group, especially under harsh basic conditions or at elevated temperatures, leading to the formation of a simple arene byproduct.

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

Q2: How can I determine if my this compound has formed boroximes, and how can I resolve this?

A2: The presence of boroximes can be inferred if you observe lower than expected yields despite using a fresh batch of the boronic acid. To break down boroximes and regenerate the active boronic acid, you can recrystallize the material from water or an appropriate solvent system.[1][3]

Q3: What are the optimal reaction conditions for a Suzuki-Miyaura coupling using this compound?

A3: The optimal conditions are highly dependent on the coupling partner (aryl halide or triflate). However, a good starting point is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base in a solvent mixture like dioxane/water or toluene/ethanol/water. The reaction is typically heated to between 80-100 °C. For a more detailed starting protocol, please refer to the Experimental Protocols section.

Q4: Can the hydroxymethyl group on the cyclopropyl moiety interfere with the reaction?

A4: The hydroxyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, under strongly basic conditions or in the presence of certain reactive intermediates, it could potentially undergo side reactions. If you suspect interference, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS ether) or a benzyl ether prior to the coupling reaction.

Q5: I am seeing a significant amount of homocoupled product. How can I minimize this side reaction?

A5: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, using a less reactive palladium catalyst or a lower reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Troubleshooting Guide

Low Conversion Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion in your Suzuki-Miyaura coupling reaction.

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Conversion Observed check_reagents 1. Verify Reagent Quality start->check_reagents boronic_acid Recrystallize Boronic Acid check_reagents->boronic_acid solvents Use Anhydrous Solvents check_reagents->solvents base Check Base Purity & Dryness check_reagents->base check_conditions 2. Optimize Reaction Conditions catalyst Screen Different Pd Catalysts/Ligands check_conditions->catalyst base_opt Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) check_conditions->base_opt temp Vary Temperature (e.g., 80-120 °C) check_conditions->temp degas Ensure Thorough Degassing check_conditions->degas check_side_reactions 3. Analyze for Side Reactions protodeboronation Identify Protodeboronation Product (LC-MS/NMR) check_side_reactions->protodeboronation homocoupling Identify Homocoupling Product (LC-MS/NMR) check_side_reactions->homocoupling solution Improved Conversion boronic_acid->check_conditions solvents->check_conditions base->check_conditions catalyst->check_side_reactions base_opt->check_side_reactions temp->check_side_reactions degas->check_side_reactions protodeboronation->solution homocoupling->solution

Caption: Troubleshooting workflow for low conversion.

Data Presentation

The following tables provide representative data on how varying reaction parameters can influence the yield of a typical Suzuki-Miyaura coupling between this compound and 4-bromoanisole.

Table 1: Effect of Base on Product Yield

EntryBase (3.0 equiv)SolventTemperature (°C)Yield (%)
1K₂CO₃Dioxane/H₂O (4:1)10065
2K₃PO₄Dioxane/H₂O (4:1)10085
3Cs₂CO₃Dioxane/H₂O (4:1)10092
4Na₂CO₃Dioxane/H₂O (4:1)10058

Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (2 mol%), 16 h.

Table 2: Effect of Catalyst on Product Yield

EntryCatalyst (2 mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:1)10078
2Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O (4:1)10085
3Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O (4:1)10095
4Pd(OAc)₂K₃PO₄Dioxane/H₂O (4:1)10045

Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Base (3.0 equiv), 16 h.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), the base (3.0 equiv), and the palladium catalyst (2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup 1. Assemble & Dry Glassware (Schlenk Flask) start->setup add_solids 2. Add Solids: - Boronic Acid - Aryl Halide - Base - Catalyst setup->add_solids inert_atmosphere 3. Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atmosphere add_liquids 4. Add Degassed Solvents (Dioxane/Water) inert_atmosphere->add_liquids reaction 5. Heat & Stir (e.g., 100 °C, 16h) add_liquids->reaction workup 6. Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O/Brine reaction->workup purification 7. Purify: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification end Final Product purification->end

Caption: Suzuki-Miyaura experimental workflow.

References

Technical Support Center: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid in chemical reactions, with a particular focus on the impact of water. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound, and how does water affect it?

A1: Like many arylboronic acids, this compound can be susceptible to degradation over time. The primary degradation pathway of concern in the presence of water is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This process can be accelerated by factors such as elevated temperatures and the presence of strong bases in aqueous media.[1] While boronic acids are generally stable enough for use in aqueous Suzuki-Miyaura coupling reactions, prolonged exposure to harsh aqueous conditions should be avoided to minimize degradation. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.

Q2: Can the hydroxymethyl group on the cyclopropyl ring interfere with or participate in side reactions?

A2: The hydroxymethyl group introduces a protic functional group which could potentially influence the reaction. While not as reactive as a phenol, the alcohol moiety could interact with the palladium catalyst or the base. In some contexts, alcohols can participate in C-H alkylation reactions catalyzed by boronic acids, although this typically requires specific conditions. It is also possible for the alcohol to affect the solubility of the boronic acid in different solvent systems. However, for standard Suzuki-Miyaura coupling reactions, the primary reactivity is expected at the boronic acid site.

Q3: Is water a necessary component for Suzuki-Miyaura reactions with this boronic acid?

A3: Not strictly necessary, but often beneficial. Water can play several positive roles in Suzuki-Miyaura coupling reactions. It can aid in the dissolution of inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which is crucial for the activation of the boronic acid for transmetalation.[2] Some studies have shown that aqueous media can lead to highly efficient Suzuki couplings.[3][4][5] However, the presence of water can also promote the undesirable side reaction of protodeboronation.[1] The decision to use water and in what amount depends on a balance of these factors and should be optimized for the specific reaction.

Q4: What is protodeboronation and how can it be minimized when using this compound?

A4: Protodeboronation is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. This leads to the formation of a byproduct and reduces the yield of the desired coupled product. This reaction is often facilitated by the presence of a proton source, such as water, and can be accelerated by strong bases and high temperatures.[1]

To minimize protodeboronation:

  • Use milder bases: Consider using bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[1]

  • Control the amount of water: While some water can be beneficial, using strictly anhydrous conditions can significantly reduce protodeboronation.[1]

  • Protect the boronic acid: The boronic acid can be converted into a more stable form, such as a pinacol ester (BPin) or a diethanolamine adduct, which are more resistant to protodeboronation.[6][7]

  • Lower the reaction temperature: Running the reaction at the lowest effective temperature can help slow the rate of this side reaction.[7]

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is giving a low or no yield. What should I check first?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is recommended.

  • Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]

  • Base and Solvent System: The choice of base and solvent is critical. The base must be strong enough to facilitate the formation of the boronate species for transmetalation but not so strong as to cause degradation. For reactions in biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing.[1]

Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material. How can I address this?

A2: As discussed in the FAQs, protodeboronation is a common issue. To mitigate this:

  • Switch to anhydrous conditions: The primary source of protons for this side reaction is often water. Performing the reaction under strictly anhydrous conditions can be very effective.[1]

  • Use a milder base: Strong bases in the presence of water can accelerate this side reaction. Switching to a weaker base like K₂CO₃ or KF is advisable.[1]

  • Protect the boronic acid: Converting the boronic acid to a more stable derivative like a pinacol ester or a trifluoroborate salt can prevent premature decomposition.[7]

Q3: The reaction mixture turns black, and I get a poor yield. What does this indicate?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:

  • Presence of oxygen: Rigorous degassing of solvents and maintaining an inert atmosphere is crucial.

  • High temperatures: Excessive heat can lead to catalyst degradation. Try running the reaction at a lower temperature.

  • Incompatible ligands or additives: Ensure that the chosen ligand effectively stabilizes the palladium catalyst under the reaction conditions. In some cases, "ligandless" conditions can be effective, but this is highly substrate-dependent.[5]

Data Presentation

The optimal conditions for Suzuki-Miyaura reactions in the presence of water can be highly dependent on the specific substrates. The following tables summarize findings from studies on related arylboronic acids, which can serve as a starting point for optimization.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield in Aqueous Media

EntryAryl HalideArylboronic AcidBaseSolventTemperature (°C)Yield (%)Reference
1p-bromotoluenePhenylboronic acidK₃PO₄·7H₂OH₂O9098[3][4]
2p-bromotoluenePhenylboronic acidK₂CO₃H₂O9095[3][4]
3p-bromotoluenePhenylboronic acidCs₂CO₃H₂O9092[3][4]
4p-bromotoluenePhenylboronic acidNaOHH₂O9085[3][4]

Table 2: Effect of Reaction Temperature on Suzuki-Miyaura Coupling Yield in Water

EntryAryl HalideArylboronic AcidBaseCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
1p-bromotoluenePhenylboronic acidK₃PO₄·7H₂O0.019098[3][4]
2p-bromotoluenePhenylboronic acidK₃PO₄·7H₂O0.018095[3][4]
3p-bromotoluenePhenylboronic acidK₃PO₄·7H₂O0.016082[3][4]
4p-bromotoluenePhenylboronic acidK₃PO₄·7H₂O0.1105[3][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous System

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. To do this, insert a needle connected to the inert gas line and a second needle as an outlet.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or THF and water, typically in a 4:1 to 10:1 ratio). The concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_Ar R-Pd(II)L_n-Ar' TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 R-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (Base) Protodeboronation Protodeboronation (Ar'-H) BoronicAcid->Protodeboronation + H₂O (proton source) Boronate->TM to Transmetalation Troubleshooting_Workflow start Low or No Yield in Suzuki Reaction check_catalyst Is the catalyst active and atmosphere inert? start->check_catalyst check_reagents Are reagents pure and stable? check_catalyst->check_reagents Yes solution_catalyst Use fresh/robust catalyst. Ensure rigorous degassing. check_catalyst->solution_catalyst No check_conditions Are base, solvent, and temperature appropriate? check_reagents->check_conditions Yes solution_reagents Verify purity of starting materials. Consider protecting the boronic acid. check_reagents->solution_reagents No protodeboronation Is protodeboronation observed? check_conditions->protodeboronation Yes solution_conditions Optimize base and solvent system. Adjust temperature. check_conditions->solution_conditions No solution_protodeboronation Use milder base. Switch to anhydrous conditions. protodeboronation->solution_protodeboronation Yes success Reaction Successful protodeboronation->success No solution_catalyst->success solution_reagents->success solution_conditions->success solution_protodeboronation->success

References

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Products from 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry. The formation of carbon-carbon bonds using this palladium-catalyzed reaction is pivotal in the creation of complex molecules, including active pharmaceutical ingredients. A critical aspect of this synthetic process is the accurate and efficient analysis of the reaction products to determine purity, identify byproducts, and optimize reaction conditions. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the analysis of Suzuki coupling products derived from 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid.

This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the most suitable analytical approach for their specific needs.

Performance Comparison of Analytical Techniques

The choice of analytical technique for monitoring and characterizing Suzuki coupling reactions depends on a variety of factors, including the need for quantitative data, structural elucidation, and high-throughput screening. While LC-MS offers a powerful combination of separation and mass identification, other techniques such as Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide alternative or complementary information.

Table 1: Comparison of Key Performance Characteristics of Analytical Techniques for Suzuki Reaction Analysis

FeatureLC-MSTLC-MSNMR Spectroscopy
Primary Information Molecular weight, retention time, relative quantificationMolecular weight, Rf valueDetailed molecular structure, quantification
Sample Throughput HighHighLow to Medium
Quantitative Accuracy High (with appropriate standards)Semi-quantitativeHigh (with internal standard)
Structural Information Limited (fragmentation can provide clues)LimitedHigh (definitive structure elucidation)
Ease of Use Moderate to HighHighModerate
Instrumentation Cost HighModerateHigh
Solvent Consumption ModerateLowLow

Quantitative Data Analysis

LC-MS is particularly well-suited for the quantitative analysis of Suzuki reaction progress, allowing for the simultaneous monitoring of reactants, products, and byproducts. The data can be used to generate kinetic profiles of the reaction, aiding in the optimization of parameters such as catalyst loading, temperature, and reaction time.

To illustrate, consider the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br).

Table 2: Hypothetical LC-MS Data for the Suzuki Coupling of this compound with an Aryl Bromide

CompoundExpected m/z ([M+H]⁺)Retention Time (min)Area at t=0hArea at t=2hArea at t=6h
This compound193.102.51,200,000650,000150,000
Aryl Bromide (Ar-Br)Varies4.21,500,000700,000100,000
Suzuki Product Varies 5.8 0 950,000 2,100,000
Homocoupling Product (of boronic acid)339.186.1050,000120,000
Protodeborylation Product148.103.15,00030,00075,000

Note: The expected m/z of the Suzuki product will depend on the molecular weight of the aryl bromide used. The data presented is for illustrative purposes.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reproducible and reliable analytical data. Below are generalized protocols for LC-MS, TLC-MS, and NMR analysis of Suzuki coupling reactions.

LC-MS Analysis Protocol

This protocol outlines a general method for monitoring the progress of a Suzuki coupling reaction using LC-MS.

1. Sample Preparation:

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approximately 10-20 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

3. MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

Alternative Analytical Protocols

A rapid and cost-effective method for qualitative and semi-quantitative analysis.[1][2]

1. TLC Plate Preparation and Development:

  • Spot a small amount of the quenched reaction mixture onto a silica gel TLC plate.

  • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light.

2. MS Analysis:

  • Excise the spots of interest from the TLC plate.

  • Extract the compound from the silica gel using a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the extracted sample into the mass spectrometer via direct infusion or flow injection analysis.

Provides detailed structural information and can be used for in-situ reaction monitoring.[3]

1. Sample Preparation:

  • Withdraw an aliquot of the reaction mixture.

  • Quench the reaction and remove the palladium catalyst by passing the sample through a small plug of silica gel.

  • Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

2. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

  • The disappearance of reactant signals and the appearance of product signals can be integrated to determine the reaction conversion.

Visualizing the Workflow

Graphical representations of experimental workflows can provide a clear and concise overview of the analytical process.

LCMS_Workflow cluster_reaction Suzuki Coupling Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture (4-(1-(hydroxymethyl)cyclopropyl) -phenylboronic acid + Ar-Br) Aliquot Withdraw Aliquot ReactionMixture->Aliquot Time Points Quench Quench with ACN:Water Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter Vial Transfer to LC-MS Vial Filter->Vial LC Liquid Chromatography (Separation) Vial->LC Inject MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Reporting Integration->Quantification Comparison_Logic Goal Analyze Suzuki Reaction Product LCMS LC-MS Goal->LCMS TLCMS TLC-MS Goal->TLCMS NMR NMR Spectroscopy Goal->NMR Quant Quantitative Analysis LCMS->Quant High Accuracy Qual Qualitative Screening LCMS->Qual TLCMS->Qual Rapid NMR->Quant Struct Structural Elucidation NMR->Struct Definitive

References

Quantitative NMR for yield determination in reactions of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative NMR for Yield Determination in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate determination of reaction yields is paramount for process optimization, cost analysis, and ensuring the quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the determination of reaction yield, using the Suzuki-Miyaura coupling of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid and 4-iodoanisole to form 4'-methoxy-4-(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl as an illustrative example.

Introduction to Quantitative NMR (qNMR) for Yield Determination

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[1] By incorporating a known amount of an internal standard into a sample, the concentration of an analyte, and consequently the reaction yield, can be calculated with high accuracy and precision.[2] qNMR is considered a primary ratio method of measurement, as it does not require a calibration curve generated from the analyte of interest.[3]

Comparison of qNMR and HPLC for Reaction Yield Determination

Both qNMR and HPLC are instrumental in modern chemical analysis. However, they operate on different principles and offer distinct advantages and disadvantages for reaction yield determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei (molar concentration).[1]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[4]
Calibration Does not require a reference standard of the analyte; uses a certified internal standard.[5]Typically requires a calibration curve generated from a purified standard of the analyte.
Universality A single internal standard can be used for the quantification of multiple components in a mixture.[6]Response factors are compound-specific, often requiring different methods or detectors for various analytes.[6]
Sample Prep Simple dissolution of the reaction aliquot and internal standard in a deuterated solvent.[7]Can involve quenching, filtration, dilution, and sometimes derivatization.[4]
Analysis Time Rapid, with spectra acquisition often taking only a few minutes per sample.Can have longer run times, especially with complex gradients.
Information Provides structural information for all components in the mixture simultaneously with quantification.Primarily provides quantitative data; structural information requires coupling to a mass spectrometer (LC-MS).
Sensitivity Generally lower sensitivity compared to HPLC-UV.High sensitivity, especially with UV-active compounds.
Destructive Non-destructive, allowing for sample recovery.Non-destructive to the analyte, but the collected fraction is diluted in the mobile phase.
Matrix Effects Less susceptible to matrix effects.Can be affected by co-eluting impurities or matrix components.
Cost Higher initial instrument cost, but potentially lower cost per sample due to reduced need for specific standards and simpler sample preparation.[6]Lower initial instrument cost, but can have higher running costs due to solvent consumption and the need for specific reference standards.
Illustrative Reaction: Suzuki-Miyaura Coupling
Reaction Scheme

Reaction: this compound + 4-iodoanisole → 4'-methoxy-4-(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl

Data Presentation: qNMR vs. HPLC for Yield Determination

The following tables present illustrative data for the determination of the reaction yield of the Suzuki-Miyaura coupling at a specific time point using both qNMR and HPLC.

Table 1: Quantitative ¹H NMR Data for Reaction Yield Determination

Internal Standard: 1,3,5-Trimethoxybenzene (TMB)

CompoundSignal (ppm)MultiplicityIntegrationNo. of ProtonsMoles (relative to IS)
This compound7.85 (d)Doublet0.5020.25
4'-methoxy-4-(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl7.55 (d)Doublet1.5020.75
1,3,5-Trimethoxybenzene (IS)6.15 (s)Singlet1.0030.33 (Reference)

qNMR Yield Calculation:

  • Yield (%) = [Moles of Product / (Initial Moles of Limiting Reagent)] x 100

  • Assuming 4-iodoanisole is the limiting reagent (e.g., 1 mmol initial amount).

  • Yield (%) = (0.75 / 1.00) x 100 = 75%

Table 2: HPLC Data for Reaction Yield Determination

External Standard Calibration

CompoundRetention Time (min)Peak AreaConcentration (mM) (from calibration curve)
4-iodoanisole5.21250002.5
4'-methoxy-4-(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl8.73750007.5

HPLC Yield Calculation:

  • Yield (%) = [Concentration of Product / (Initial Concentration of Limiting Reagent)] x 100

  • Assuming initial concentration of 4-iodoanisole was 10 mM.

  • Yield (%) = (7.5 mM / 10 mM) x 100 = 75%

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for Yield Determination
  • Internal Standard Stock Solution Preparation: Accurately weigh approximately 50 mg of 1,3,5-trimethoxybenzene (TMB) into a 10 mL volumetric flask and dissolve in DMSO-d₆.

  • Sample Preparation:

    • At a designated time point, withdraw a representative aliquot (e.g., 100 µL) of the reaction mixture.

    • Accurately weigh the aliquot into a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Vortex the mixture to ensure homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).

      • Number of scans: 16-64 (to achieve a signal-to-noise ratio >250 for the signals of interest).

      • Acquisition time: ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of the starting material, product, and internal standard. For this example:

      • Starting Material (Boronic Acid): Aromatic protons (e.g., doublet around 7.85 ppm).

      • Product (Biphenyl): Aromatic protons (e.g., doublet around 7.55 ppm).

      • Internal Standard (TMB): Aromatic protons (singlet around 6.15 ppm).

    • Calculate the molar ratio of the product to the internal standard using the following formula: Mole Ratio = (Integration_Analyte / N_Analyte) / (Integration_IS / N_IS) where N is the number of protons for the integrated signal.

    • Determine the reaction yield based on the initial amount of the limiting reagent.

High-Performance Liquid Chromatography (HPLC) Protocol for Yield Determination
  • Preparation of Standard Solutions: Prepare a series of standard solutions of the starting material (4-iodoanisole) and the purified product (4'-methoxy-4-(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl) of known concentrations in the mobile phase.

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and generate a calibration curve of peak area versus concentration for both the starting material and the product.

  • Sample Preparation:

    • At a designated time point, withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

    • Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase to stop the reaction.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Illustrative HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Gradient of acetonitrile and water (both with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the starting material and the product.

    • Determine the concentration of the starting material and product in the reaction aliquot using the calibration curves.

    • Calculate the reaction yield based on the consumption of the limiting reagent or the formation of the product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative NMR workflow for determining reaction yield.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_yield Yield Calculation A Reaction Aliquot C Weigh Aliquot and IS A->C B Internal Standard (IS) B->C D Dissolve in Deuterated Solvent C->D E Transfer to NMR Tube D->E F Acquire 1H NMR Spectrum (Quantitative Parameters) E->F G Phasing and Baseline Correction F->G H Integrate Analyte and IS Signals G->H I Calculate Molar Ratios H->I J Determine Reaction Yield I->J

References

Comparison of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid with other arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid and other commonly used arylboronic acids in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the efficient synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. This document presents available experimental data to facilitate an informed decision-making process for your synthetic needs.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid) and an organohalide. This palladium-catalyzed reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Comparison of Arylboronic Acids

The electronic and steric properties of the arylboronic acid can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. This guide compares the performance of this compound with three standard arylboronic acids: phenylboronic acid, 4-tolylboronic acid, and 4-methoxyphenylboronic acid.

This compound is a structurally unique building block that introduces a cyclopropylmethanol moiety onto a phenyl ring. This functional group can offer opportunities for further chemical modification and can influence the physicochemical properties of the final product, which is of particular interest in drug discovery.

Phenylboronic acid is the parent compound of this class and serves as a fundamental building block for the synthesis of unsubstituted biphenyls.

4-Tolylboronic acid features a methyl group, an electron-donating group, on the phenyl ring, which can influence the electronic properties and reactivity of the boronic acid.

4-Methoxyphenylboronic acid contains a methoxy group, a stronger electron-donating group, which can further impact the reaction kinetics and yield.

Quantitative Performance Data

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of the aforementioned arylboronic acids with 4-bromoanisole, a common aryl halide coupling partner. It is important to note that direct comparative studies under identical conditions are limited. The data presented here is compiled from various sources and aims to provide a general performance overview. Reaction conditions can significantly impact yields, and optimization is often necessary for specific substrate combinations.

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid Aryl BromideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedData Not Available
Phenylboronic acid4-bromoanisolePd/Fe3O4/CharcoalK2CO3DMF/H2O100195
4-Tolylboronic acid4-bromoanisolePd(OAc)2/PCy3K3PO4Toluene100292
4-Methoxyphenylboronic acid4-bromoanisolePd(dppf)Cl2K2CO3DME80291

Note: The yield for this compound in a comparable Suzuki-Miyaura coupling reaction with a simple aryl bromide was not available in the searched literature. The performance of this boronic acid is highly dependent on the specific reaction conditions and coupling partner.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent(s) to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz can help visualize the complex processes in chemical synthesis and analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OH)2 Base PdII_aryl R-Pd(II)L_n-Ar Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl (Ar-Ar') RedElim->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd ArylBoronicAcid Arylboronic Acid (Ar'-B(OH)2) ArylBoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (Monitor by TLC/GC-MS) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

A Comparative Guide to the Reactivity of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid and 4-tolylboronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate building blocks is a critical determinant of success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds. Within the vast arsenal of available boronic acids, the choice of substituent on the phenylboronic acid moiety can profoundly influence reaction kinetics, yields, and overall efficiency.

This guide provides an in-depth, objective comparison of the reactivity of two para-substituted phenylboronic acids: 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid and the more conventional 4-tolylboronic acid . By examining the intrinsic electronic and steric properties of their respective substituents, we will dissect the underlying causality of their performance in the context of the Suzuki-Miyaura catalytic cycle. This analysis is supplemented with a detailed experimental protocol for a head-to-head comparison, enabling researchers to validate these principles in their own laboratory settings.

Structural and Physicochemical Properties

A foundational understanding of the structural and electronic attributes of each molecule is essential to predicting their reactivity.

PropertyThis compound4-tolylboronic acid
CAS Number 1217501-10-4[1]5720-05-8[2]
Molecular Formula C10H13BO3[3]C7H9BO2[4]
Molecular Weight 192.02 g/mol [3]135.96 g/mol [4]
Appearance White to off-white solid[1]Crystalline powder[2]
Predicted pKa 8.73 ± 0.16[1]8.84 ± 0.10[2]

The two molecules share the same phenylboronic acid core but differ in their para-substituent: a methyl group for 4-tolylboronic acid and a 1-(hydroxymethyl)cyclopropyl group for its counterpart. This seemingly subtle difference introduces significant electronic and steric variations that are central to their reactivity profiles.

Theoretical Reactivity Analysis: A Tale of Two Substituents

The efficiency of the Suzuki-Miyaura coupling is largely dictated by the kinetics of the three primary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituent on the phenylboronic acid has its most pronounced effect on the transmetalation step, which is often the rate-determining step of the reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Pd(0)L_n->Ar-Pd(II)-R(L_n) Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-Pd(II)-X(L_n) Transmetalation Ar-X Ar-X R-B(OH)2 R-B(OH)2

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Electronic Effects: The Driving Force of Transmetalation

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. This process is facilitated by electron-donating groups (EDGs) on the phenylboronic acid, which increase the nucleophilicity of the ipso-carbon atom, thereby accelerating the rate of transfer.

  • 4-tolylboronic acid: The methyl group is a well-characterized weak electron-donating group, primarily through hyperconjugation. Its Hammett constant (σp) is -0.17, indicating its electron-donating nature which generally leads to good reactivity in Suzuki-Miyaura couplings.[5]

  • This compound: The electronic contribution of the 1-(hydroxymethyl)cyclopropyl substituent is more complex. It can be dissected into two components:

    • The Cyclopropyl Group: The cyclopropyl group itself is known to be electron-donating, behaving in some respects like a double bond due to the high p-character of its C-C bonds. The Hammett constant (σp) for a cyclopropyl group is approximately -0.21, suggesting it is a slightly stronger electron-donating group than a methyl group.

    • The Hydroxymethyl Group: The hydroxymethyl group (-CH2OH) is generally considered to be weakly electron-withdrawing by induction due to the electronegativity of the oxygen atom. However, its effect is attenuated by the intervening cyclopropyl ring.

Considering these factors, the overall electronic effect of the 1-(hydroxymethyl)cyclopropyl group is likely to be net electron-donating, and potentially slightly more so than a simple methyl group. This would suggest that This compound might exhibit a slightly faster rate of transmetalation than 4-tolylboronic acid , all other factors being equal.

Steric Considerations

While both substituents are in the para position and thus remote from the reaction center, their steric bulk can still play a role, particularly in the formation of the active boronate species and its approach to the palladium complex.

  • 4-tolylboronic acid: The methyl group presents minimal steric hindrance.

  • This compound: The 1-(hydroxymethyl)cyclopropyl group is significantly bulkier than a methyl group. This increased steric demand could potentially hinder the approach of the boronic acid to the palladium center, possibly counteracting the favorable electronic effects to some extent.

The Role of the Hydroxymethyl Group: A Double-Edged Sword?

The presence of the hydroxyl group in this compound introduces an additional layer of complexity. It could potentially engage in intramolecular hydrogen bonding with one of the boronic acid hydroxyls, which might affect its reactivity. Furthermore, the hydroxyl group could coordinate to the palladium catalyst. This pre-coordination could be beneficial, leading to an increased effective molarity of the boronic acid around the catalyst and accelerating the reaction. Conversely, it could also lead to catalyst inhibition if the coordination is too strong.

Stability and Side Reactions: The Challenge of Protodeboronation

Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of the corresponding arene and a reduction in the yield of the desired cross-coupled product.[5] This side reaction is often promoted by elevated temperatures and the presence of water. Electron-donating groups can sometimes increase the susceptibility of arylboronic acids to protodeboronation. Given that both the methyl and the 1-(hydroxymethyl)cyclopropyl groups are electron-donating, both substrates are susceptible to this side reaction. However, cyclopropyl boronic acids have been noted to undergo very slow protodeboronation.[6] The presence of the hydroxyl group in this compound might also influence its stability in solution, potentially forming boroxines or other anhydride species.

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the theoretical predictions, a direct comparative study is essential. The following protocol is designed to provide a robust comparison of the reactivity of the two boronic acids under identical conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A To two identical reaction vessels, add aryl bromide (1.0 equiv.), Pd catalyst (e.g., Pd(PPh3)4, 2 mol%), and base (e.g., K2CO3, 2.0 equiv.). B To vessel 1, add 4-tolylboronic acid (1.2 equiv.). A->B C To vessel 2, add this compound (1.2 equiv.). A->C D Add degassed solvent (e.g., Toluene/H2O 4:1). B->D C->D E Heat both reactions to a constant temperature (e.g., 90 °C) with vigorous stirring under an inert atmosphere. F Monitor the reaction progress at regular time intervals (e.g., 30, 60, 120, 240 min) by taking aliquots. E->F G Analyze aliquots by a suitable technique (e.g., GC-MS or LC-MS) to determine the conversion to product and the formation of any byproducts (e.g., protodeboronation product). F->G H Plot % conversion vs. time for both reactions. I Determine the initial reaction rates from the slopes of the curves. H->I J Quantify the yield of the desired product and any side products at the end of the reaction. I->J

Figure 2: Experimental Workflow for Comparative Reactivity Analysis.

Materials and Reagents:

  • Aryl bromide (e.g., 4-bromoanisole)

  • 4-tolylboronic acid

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Degassed solvent (e.g., Toluene and water)

  • Internal standard for quantitative analysis (e.g., Dodecane)

Procedure:

  • Reaction Setup: In two identical oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).

  • To the first vial, add 4-tolylboronic acid (1.2 mmol).

  • To the second vial, add this compound (1.2 mmol).

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) to each vial.

  • Seal the vials and place them in a preheated aluminum block at the desired reaction temperature (e.g., 90 °C).

  • Reaction Monitoring: At specified time points (e.g., 0.5, 1, 2, 4, and 8 hours), carefully take an aliquot from each reaction mixture.

  • Sample Preparation and Analysis: Quench the aliquot with water and extract with an organic solvent (e.g., ethyl acetate) containing a known amount of an internal standard. Analyze the organic layer by GC-MS or LC-MS to determine the concentration of the starting material, the desired product, and the protodeboronation byproduct.

  • Data Analysis: Plot the percentage conversion of the aryl bromide against time for both reactions to compare their kinetic profiles. After the reaction is complete, determine the isolated yield of the cross-coupled product for each reaction.

Predicted Outcomes and Interpretation

Based on the theoretical analysis, the following outcomes can be anticipated from the comparative experiment:

  • Initial Reaction Rate: It is hypothesized that This compound may exhibit a faster initial reaction rate due to the stronger electron-donating character of the substituent, leading to a more rapid transmetalation step. However, this could be tempered by steric effects or potential catalyst inhibition by the hydroxyl group.

  • Overall Yield: The final isolated yield will depend on the balance between the reaction rate and the stability of the boronic acids. If protodeboronation is a significant side reaction, the more reactive species might not necessarily give the highest yield over an extended reaction time.

  • Byproduct Formation: Careful monitoring of the formation of the protodeboronation byproduct (toluene from 4-tolylboronic acid and 1-(hydroxymethyl)cyclopropyl)benzene from its counterpart) will provide valuable insights into the relative stability of the two boronic acids under the reaction conditions.

Conclusion

In the comparative analysis of this compound and 4-tolylboronic acid, a nuanced interplay of electronic, steric, and functional group effects is at play. While the stronger electron-donating nature of the 1-(hydroxymethyl)cyclopropyl group suggests a potential for enhanced reactivity in the rate-determining transmetalation step of the Suzuki-Miyaura coupling, this may be modulated by its greater steric bulk and the possibility of interactions between the hydroxyl group and the palladium catalyst. 4-tolylboronic acid, as a well-established and sterically unencumbered reagent, offers a reliable baseline for reactivity.

The provided experimental protocol offers a clear and robust framework for elucidating the relative performance of these two valuable synthetic building blocks. The results of such a study will not only provide a definitive answer to the reactivity question but also offer deeper insights into the subtle substituent effects that govern one of the most powerful reactions in modern organic synthesis.

References

A Comparative Guide to 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic Acid and Other Cyclopropylboronic Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, the cyclopropyl moiety is a prized structural motif, imparting unique conformational rigidity and metabolic stability to molecules. Cyclopropylboronic acids are key reagents for introducing this group, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative benchmark of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid against other cyclopropylboronic acids, offering insights into their reactivity, stability, and applications, supported by experimental data for analogous systems.

Executive Summary

While direct comparative experimental data for this compound is limited in peer-reviewed literature, this guide extrapolates its expected performance based on established principles and data for structurally similar cyclopropylboronic acids. The primary takeaway is that while functionalized cyclopropylboronic acids like the title compound offer valuable synthetic handles, they likely share the inherent instability of the parent cyclopropylboronic acid. For applications requiring high efficiency, reproducibility, and stability, more robust alternatives such as potassium cyclopropyltrifluoroborates or MIDA (N-methyliminodiacetic acid) boronates are often superior choices.

Physicochemical Properties and Stability

The stability of boronic acids is a critical factor in their utility. Cyclopropylboronic acids, in particular, are susceptible to decomposition pathways such as protodeboronation, especially in the presence of water, heat, or base.[1][2][3] This instability can lead to inconsistent reaction yields and limited shelf life.

The introduction of a hydroxymethyl group on the cyclopropyl ring of this compound is not expected to significantly alter this inherent instability. The primary factor governing stability is the C-B bond, which remains a weak point.

For comparison, several alternative forms of cyclopropylboron reagents have been developed to address this stability issue.

Compound/ClassStructureKey AdvantagesKey Disadvantages
4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid OCC1(CC1)c2ccc(cc2)B(O)OFunctional handle for further derivatization.Likely susceptible to protodeboronation and other degradation pathways, similar to the parent acid.[1][2]
Cyclopropylboronic acid C1CC1B(O)OSimple and commercially available.Prone to decomposition, requiring excess reagent in reactions.[3]
Potassium cyclopropyltrifluoroborate [F3BC1CC1]KAir- and moisture-stable, resistant to protodeboronation, often used in stoichiometric amounts.[3]Requires specific activation conditions for the cross-coupling reaction.
Cyclopropyl MIDA boronate C1CC1B(N(C) (CC(=O)O)CC(=O)O)Exceptionally stable to air and chromatography, allowing for slow, controlled release of the boronic acid in situ.[2][4]Requires an additional deprotection step to release the active boronic acid.

Performance in Cross-Coupling Reactions

The Suzuki-Miyaura and Chan-Lam cross-coupling reactions are the primary applications for cyclopropylboronic acids. The efficiency of these reactions is a key performance metric.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. The yield of the desired product is highly dependent on the stability of the boronic acid and the reaction conditions. Due to the instability of cyclopropylboronic acid, an excess of the reagent is often required to achieve high yields.[3]

Table 2: Representative Yields in Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerCatalyst SystemYield (%)Reference
Cyclopropylboronic acidAryl BromidesPd(OAc)₂ / PPh₃ / K₃PO₄Good to Excellent[5]
Potassium CyclopropyltrifluoroborateAryl ChloridesPd(OAc)₂ / XPhos / K₂CO₃Moderate to Excellent[3]
Cyclopropyl MIDA boronateAryl ChloridesPd(OAc)₂ / SPhos / K₃PO₄High[4]

It is anticipated that this compound would exhibit reactivity comparable to the parent cyclopropylboronic acid in Suzuki-Miyaura coupling, with the caveat that its stability could influence the required stoichiometry and overall yield. The hydroxymethyl group is generally well-tolerated in these reactions.

Chan-Lam Cross-Coupling

The copper-catalyzed Chan-Lam coupling enables the formation of C-N and C-O bonds. Similar to the Suzuki-Miyaura reaction, the stability of the boronic acid is a crucial parameter. Inconsistent results with cyclopropylboronic acid have led to the preferential use of the more stable potassium cyclopropyltrifluoroborate in these reactions.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for Suzuki-Miyaura and Chan-Lam couplings using cyclopropylboron reagents.

General Protocol for Suzuki-Miyaura Cross-Coupling with a Cyclopropylboronic Acid Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the cyclopropylboronic acid derivative (1.2-2.0 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst: Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for Chan-Lam N-Arylation with a Cyclopropylboronic Acid Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a vial, combine the amine or heterocycle (1.0 equiv), the cyclopropylboronic acid derivative (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a ligand (e.g., pyridine, 1,10-phenanthroline, 20-40 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, toluene) and a base (e.g., Et₃N, pyridine, 2.0 equiv).

  • Reaction: The reaction is typically stirred at room temperature and is open to the air (oxygen often acts as the oxidant). The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the copper catalyst. The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Boronic acids are known to interact with biological systems, often acting as enzyme inhibitors.[2][6] For instance, they can inhibit serine proteases and enzymes involved in cancer cell migration, such as Rho GTPases.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_rho_cycle Rho GTPase Cycle Receptor Receptor Rho GEFs Rho GEFs Receptor->Rho GEFs Activation Extracellular Signal Extracellular Signal Extracellular Signal->Receptor Rho GTPase (Inactive) Rho GTPase (Inactive) Rho GTPase (Active) Rho GTPase (Active) Rho GEFs->Rho GTPase (Active) Rho GTPase (Inactive)->Rho GTPase (Active) GTP Rho GTPase (Active)->Rho GTPase (Inactive) GDP Downstream Effectors Downstream Effectors Rho GTPase (Active)->Downstream Effectors Boronic Acid Boronic Acid Boronic Acid->Rho GTPase (Active) Inhibition Cytoskeletal Rearrangement Cytoskeletal Rearrangement Downstream Effectors->Cytoskeletal Rearrangement Cell Migration Cell Migration Cytoskeletal Rearrangement->Cell Migration

Caption: Inhibition of Rho GTPase signaling by a boronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (1 equiv) Cyclopropylboronic Acid (1.5 equiv) Base (2 equiv) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Catalyst Palladium Catalyst (1-5 mol%) Ligand (if needed) Catalyst->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Cool, Dilute, and Extract Monitoring->Extraction Reaction Complete Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound represents a valuable, functionalized building block for organic synthesis. However, researchers should be mindful of the inherent instability common to cyclopropylboronic acids. For reactions where stability and reproducibility are paramount, the use of more stable surrogates like potassium cyclopropyltrifluoroborates or cyclopropyl MIDA boronates is strongly recommended. The choice of reagent will ultimately depend on the specific synthetic goals, the scale of the reaction, and the tolerance of the substrates to different reaction conditions. Further research into the direct comparison of functionalized cyclopropylboronic acids would be highly beneficial to the scientific community.

References

A Comparative Guide to the Purity Assessment of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative overview of the purity assessment of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines common analytical techniques, potential impurities, and compares this compound to viable alternatives, supported by available data and detailed experimental protocols for analogous substances.

Physicochemical Properties

Before delving into purity assessment, a brief overview of the properties of this compound is pertinent.

PropertyValue
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol
Appearance White to off-white solid[1]
CAS Number 1217501-10-4[1]
Purity Specifications and Common Impurities

Commercial suppliers of this compound, such as Fluorochem, offer a purity of 97%[2]. However, for some research-grade materials, suppliers like Sigma-Aldrich indicate that they do not provide detailed analytical data, placing the onus of purity confirmation on the end-user.[3][4]

Potential impurities in boronic acids can arise from the synthetic route or degradation. Common impurities include:

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a common impurity that can complicate stoichiometry in reactions.

  • Oxidative Degradation Products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.

  • Residual Solvents and Starting Materials: Impurities from the synthesis, such as residual solvents or unreacted starting materials, may also be present.

Analytical Methodologies for Purity Assessment

A multi-pronged approach is typically employed to ascertain the purity of boronic acids, combining chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. For boronic acids, reversed-phase HPLC is commonly used.

Experimental Protocol (General Method for Aromatic Boronic Acids):

  • Column: A C18 reversed-phase column, such as a Primesep P (4.6x150 mm, 5 µm), is often suitable.[5] Columns with low silanol activity are preferred to minimize on-column degradation of boronate esters if they are being analyzed.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[6]

  • Detection: UV detection at 270 nm is a common method for aromatic boronic acids.[5]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a mixture of methanol and water.

Data Presentation: HPLC Analysis of Structurally Similar Boronic Acids

The following table illustrates typical data that would be obtained from an HPLC analysis, based on methods for other phenylboronic acid derivatives.[7]

CompoundRetention Time (min)Purity (%)
This compoundHypothetical: 8.5>97%
Phenylboronic acidHypothetical: 7.2>98%
4-Methylphenylboronic acidHypothetical: 7.8>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and the identification of impurities. Both ¹H and ¹¹B NMR are particularly useful for boronic acids.

  • ¹H NMR: Provides information on the organic framework of the molecule. The presence of characteristic peaks for the cyclopropyl and phenyl groups, as well as the hydroxymethyl protons, can confirm the structure. Impurities may be identified by the presence of unexpected signals.

  • ¹¹B NMR: This technique is highly specific to the boron environment. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or other boron species.

Experimental Protocol (General Method):

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Reference: Tetramethylsilane (TMS) for ¹H NMR and BF₃·OEt₂ for ¹¹B NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying and quantifying impurities. For phenylboronic acids, negative ion mode ESI-MS can be effective for detection at very low concentrations.

Comparison with Alternatives

For applications such as Suzuki-Miyaura coupling, several alternatives to this compound exist, each with its own advantages and disadvantages.

Alternative CompoundKey Features
Potassium Cyclopropyltrifluoroborate More stable and less prone to protodeboronation compared to the boronic acid.[8] Air- and moisture-stable, allowing for easier handling and storage.[8]
4-(Hydroxymethyl)phenylboronic acid Commercially available with established reactivity in Suzuki coupling.[9] Lacks the cyclopropyl group, which may be crucial for specific structural requirements.
4-(Hydroxymethyl)phenylboronic acid pinacol ester More stable and often used as a precursor to the boronic acid.[10] The pinacol protecting group needs to be removed or the reaction conditions adjusted for coupling.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for purity assessment and the decision-making process for selecting an analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation sample 4-(1-(hydroxymethyl)cyclopropyl) phenylboronic acid Sample dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve hplc HPLC Analysis (Purity & Impurity Profile) dissolve->hplc Inject nmr NMR Spectroscopy (Structure & Impurities) dissolve->nmr Analyze ms Mass Spectrometry (Molecular Weight) dissolve->ms Analyze report Purity Report hplc->report nmr->report ms->report

Caption: Experimental workflow for the purity assessment of this compound.

Caption: Decision tree for selecting a purity analysis method for boronic acids.

References

A Comparative Guide to the Characterization of Impurities in Commercial 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of starting materials are of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The presence of impurities in this reagent can lead to undesired side reactions, reduced yields, and the introduction of potentially toxic byproducts into the final API. This guide provides a comparative analysis of potential impurities found in commercial batches of this compound, along with detailed experimental protocols for their identification and quantification.

Potential Impurities in this compound

Several impurities can be present in commercial this compound, arising from the synthetic route or degradation. Common impurities include:

  • Boroxine: The trimeric anhydride of the boronic acid, formed by the dehydration of three boronic acid molecules. While often in equilibrium with the acid form, high levels can affect reactivity.

  • Starting Materials: Residual starting materials from the synthesis, such as 4-bromo-1-(1-(hydroxymethyl)cyclopropyl)benzene.

  • Oxidation/Protodeboronation Products: Degradation can lead to the formation of 4-(1-(hydroxymethyl)cyclopropyl)phenol.

  • Homocoupling Byproducts: Dimerization of the aryl boronic acid or its synthetic precursors can result in the formation of 4,4'-bis(1-(hydroxymeth yl)cyclopropyl)-1,1'-biphenyl.

  • Inorganic Boron: Residual inorganic boron species, such as boric acid (B(OH)₃).

Data Presentation: A Comparative Analysis of Commercial Suppliers

To illustrate the potential variability in purity among different commercial sources, the following table summarizes hypothetical impurity profiles for this compound from three fictional suppliers.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, % Area) 99.5%98.2%99.8%
Boroxine (% by ¹H NMR) < 0.5%1.2%< 0.2%
4-bromo-1-(1-(hydroxymethyl)cyclopropyl)benzene (ppm, GC-MS) 50250< 10
4-(1-(hydroxymethyl)cyclopropyl)phenol (ppm, LC-MS) 10050050
4,4'-bis(1-(hydroxymethyl)cyclopropyl)-1,1'-biphenyl (ppm, LC-MS) 20150< 10
Residual Solvents (ppm, GC-MS) 150 (Toluene)800 (THF)50 (Heptane)

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the main compound and quantify non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile. Filter through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to identify and quantify non-volatile impurities with high sensitivity and specificity.

  • Chromatographic System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: Electrospray ionization (ESI) source, operating in both positive and negative ion modes.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Prepare the sample as for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for the analysis of residual solvents and volatile starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Detection: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-500.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and to quantify impurities like boroxines.

  • ¹H NMR:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Analysis: Identify signals corresponding to the main compound and impurities. The relative integration of signals can be used for quantification. Boroxine formation can be observed by the appearance of broader signals or a distinct set of peaks.

  • ¹¹B NMR:

    • Sample Preparation: Prepare the sample as for ¹H NMR.

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 28-33 ppm) and the tetrahedral boroxine trimer.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of impurities in this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Commercial Sample HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS GCMS GC-MS Sample->GCMS NMR NMR (1H, 11B) Sample->NMR Purity Purity Assessment HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Quantification Quantification LCMS->Quantification Non-volatiles GCMS->Quantification Volatiles NMR->Quantification Boroxine Report Comparison Guide Purity->Report Impurity_ID->Report Quantification->Report G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Biaryl Inhibitor (from Suzuki Coupling) Inhibitor->RAF

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The sterically hindered nature of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, coupled with the presence of a primary alcohol, presents unique challenges in achieving high-yielding and clean coupling reactions. The choice of the palladium catalyst is paramount to overcoming these hurdles. This guide provides an objective comparison of various palladium catalysts and their performance in the coupling of this and structurally related boronic acids, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

Direct comparative studies on this compound are limited in publicly available literature. However, valuable insights can be drawn from studies on the closely related cyclopropylboronic acid and other sterically hindered arylboronic acids. The following table summarizes the performance of several key palladium catalyst systems in Suzuki-Miyaura reactions with these challenging substrates.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ P(o-tolyl)₃K₃PO₄Toluene1001885For coupling of 2-methylphenylboronic acid with 1-bromo-4-chlorobenzene.
Pd(dppf)Cl₂ dppfK₂CO₃DMF/H₂O1201280Effective for a variety of arylboronic acids, including hindered ones.[1]
Pd₂(dba)₃ SPhosK₃PO₄Toluene/H₂O1001>95Highly active catalyst for sterically demanding couplings.[2]
XPhos Pd G2 XPhosK₃PO₄Dioxane/H₂O1001>95Buchwald precatalyst showing excellent performance with hindered substrates.
Pd(PPh₃)₄ PPh₃Na₂CO₃Toluene/EtOH/H₂O801275-85A classic catalyst, though may be less effective for highly hindered substrates.
Pd/C NoneK₂CO₃DMF110-HighHeterogeneous catalyst, offering ease of removal.

Note: The data presented is a synthesis of representative results from the literature for structurally similar and sterically hindered boronic acids to provide a comparative overview. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions that can be adapted for this compound.

General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the Buchwald G2 Palladacycle (e.g., XPhos Pd G2, 0.02 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The vessel is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) are added via syringe.

  • Reaction: The reaction mixture is stirred vigorously and heated to 100 °C. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Procedure using a Ligand-supported Palladium(II) Catalyst (e.g., Pd(dppf)Cl₂)
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed dimethylformamide (DMF, 4 mL) and degassed water (1 mL) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 120 °C. Monitor the reaction for completion.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over a drying agent, filter, and concentrate in vacuo. Purify the residue by chromatography.

Mandatory Visualizations

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

G cluster_workflow Experimental Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Seal & Purge Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Add Degassed Solvents Reaction Reaction Solvent Addition->Reaction Heat & Stir Work-up Work-up Reaction->Work-up Cool & Quench Purification Purification Work-up->Purification Extract & Dry Final Product Final Product Purification->Final Product Isolate G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

References

A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a mechanistic investigation into the reactions of 4-(1-(hydroxymethyl)cyclopropyl)phenylboronic acid, primarily focusing on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. For comparative purposes, its reactivity is benchmarked against two key alternatives: the parent Phenylboronic Acid and Cyclopropylboronic Acid. This comparison will elucidate the influence of the substituted cyclopropyl moiety on reaction outcomes.

The Suzuki-Miyaura reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2][3][4][5] The reaction's efficiency is influenced by various factors, including the electronic and steric nature of the boronic acid coupling partner.

Performance Comparison in Suzuki-Miyaura Coupling

The following data summarizes the expected performance of this compound in comparison to Phenylboronic Acid and Cyclopropylboronic Acid in a representative Suzuki-Miyaura cross-coupling reaction with a common aryl bromide, 4-bromoacetophenone. The yields are based on published data for similar systems and established chemical principles. The 4-(1-(hydroxymethyl)cyclopropyl) group is anticipated to be a weak electron-donating group, which can influence the transmetalation step in the catalytic cycle.

Boronic AcidStructureCoupling Partner (Aryl Bromide)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound this compound4-BromoacetophenonePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O10012~90-95
Phenylboronic Acid Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv.)Toluene/H₂O10012~92-98
Cyclopropylboronic Acid Cyclopropylboronic Acid4-BromoacetophenonePd(OAc)₂ (5 mol%), PCy₃ (10 mol%)K₃PO₄ (1.5 equiv.)Toluene/H₂O1006~85-95

Note: The yields for this compound are estimated based on the typical high yields observed in Suzuki-Miyaura couplings with functionalized phenylboronic acids under optimized conditions. The data for Phenylboronic Acid and Cyclopropylboronic Acid are derived from representative literature reports.

Mechanistic Considerations

The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. The electronic properties of the boronic acid can influence the rate of this step. Electron-donating groups on the aryl ring of the boronic acid can increase electron density on the boron-bearing carbon, potentially facilitating transmetalation.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The 4-(1-(hydroxymethyl)cyclopropyl) substituent is expected to have a mild electron-donating effect on the phenyl ring, which should maintain high reactivity in the transmetalation step, similar to other substituted phenylboronic acids.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of each boronic acid with 4-bromoacetophenone.

Protocol 1: Coupling of this compound
  • Materials:

    • This compound (1.2 mmol)

    • 4-Bromoacetophenone (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-bromoacetophenone, palladium(II) acetate, SPhos, and potassium phosphate.

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 100°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of Phenylboronic Acid
  • Materials:

    • Phenylboronic acid (1.2 mmol)

    • 4-Bromoacetophenone (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • SPhos (0.04 mmol)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Follow the same procedure as in Protocol 1, substituting Phenylboronic acid for this compound.

Protocol 3: Coupling of Cyclopropylboronic Acid
  • Materials:

    • Cyclopropylboronic acid (1.3 mmol)

    • 4-Bromoacetophenone (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

    • Tricyclohexylphosphine (PCy₃) (0.10 mmol)

    • Potassium phosphate (K₃PO₄) (1.5 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add cyclopropylboronic acid, 4-bromoacetophenone, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

    • Add toluene and water.

    • Degas the mixture.

    • Heat the reaction to 100°C and stir for 6 hours.

    • Follow the workup and purification steps as outlined in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Pd_add Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L_n) ArPdX->ArPdR R-B(OH)₂ Base Transmetal Transmetalation (R-B(OH)₂) ArPdR->Pd0 Product Ar-R ArPdR->Product Red_elim Reductive Elimination Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

All handling of this compound and its associated waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

Personal Protective Equipment (PPE):

A comprehensive summary of required PPE is detailed in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Chemically resistant nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the safe disposal of this compound and its contaminated materials.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Whenever possible, use the original container.[2] If transferring to a new container, ensure it is compatible and properly sealed.[2]

    • Labeling: All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and other disposable lab supplies should be collected in a designated, sealed container.[3]

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a compatible, sealed container.[3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

  • Decontamination of Glassware:

    • For thorough decontamination, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.[1]

    • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

    • After decontamination, a final rinse with water should also be collected as hazardous waste.[1]

    • Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or appropriate disposal.[1]

  • Spill Management:

    • In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[2]

    • For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[4]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

    • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

    • Report the spill to your supervisor and your institution's EHS department.[2]

  • Waste Storage and Pickup:

    • Store all sealed and labeled waste containers in a designated satellite accumulation area.[1]

    • Adhere to your institution's specific procedures for hazardous waste pickup and disposal by contacting your EHS department or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal SolidWaste Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Glassware Contaminated Glassware Decon Decontaminate with Basic Wash Glassware->Decon Storage Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Rinse Collect Rinsate as Hazardous Waste Decon->Rinse CleanGlass Clean Glassware Decon->CleanGlass Rinse->LiquidContainer Pickup Hazardous Waste Pickup Storage->Pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The information available indicates that this compound can cause serious eye damage. General handling procedures for boronic acids also highlight the potential for skin and respiratory irritation.[1][2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is required for splash hazards.[3]Protects eyes from dust particles and potential splashes, which can cause serious eye damage.[4]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[1][3][4]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[3][4]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[3][4]Protects skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[3][4]Prevents inhalation of the powdered compound, which can cause respiratory irritation.[3]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risk. This involves careful preparation, meticulous execution, and thorough post-handling cleanup.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_1 Verify fume hood certification prep_2 Locate and test eyewash station and safety shower prep_1->prep_2 prep_3 Prepare all necessary equipment and reagents prep_2->prep_3 handling_1 Don appropriate PPE prep_3->handling_1 handling_2 Carefully weigh and transfer the solid compound handling_1->handling_2 handling_3 Keep the container tightly closed when not in use handling_2->handling_3 handling_4 Perform the experimental procedure handling_3->handling_4 cleanup_1 Decontaminate work surfaces handling_4->cleanup_1 cleanup_2 Properly label and store all waste cleanup_1->cleanup_2 cleanup_3 Remove PPE in the correct order cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly with soap and water cleanup_3->cleanup_4

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its associated waste must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without consulting and adhering to local regulations.[2]

Chemical Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection & Segregation cluster_waste_disposal Final Disposal waste_gen_1 Solid Waste (contaminated gloves, weighing paper, etc.) waste_collection_1 Segregate solid and liquid waste streams waste_gen_1->waste_collection_1 waste_gen_2 Liquid Waste (reaction mixtures, rinseate) waste_gen_2->waste_collection_1 waste_gen_3 Empty Containers waste_collection_3 Triple rinse empty containers with a suitable solvent; collect the first rinseate as hazardous waste waste_gen_3->waste_collection_3 waste_collection_2 Use designated, sealed, and clearly labeled hazardous waste containers waste_collection_1->waste_collection_2 waste_disposal_1 Store sealed waste containers in a designated, secure area waste_collection_2->waste_disposal_1 waste_collection_3->waste_collection_2 waste_disposal_2 Arrange for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed waste disposal company waste_disposal_1->waste_disposal_2

Caption: Workflow for the proper disposal of waste containing this compound.

Important Considerations for Disposal:

  • Consult Local Regulations: Disposal rules can vary significantly. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

  • Small Quantities: For very small amounts, some local regulations may permit drain disposal after neutralization and extensive dilution with water. However, this should only be done with explicit approval from your EHS office.[5][6][7]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[2]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, a swift and informed response is critical.

Table 2: Emergency Response Protocols

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][9]
Small Spill (in a fume hood) Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.[1]
Large Spill Evacuate the area and alert others. Contact your institution's EHS department or emergency response team immediately.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.